Hepta-N-acetylchitoheptaose
Description
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H93N7O36/c1-16(72)57-23(8-64)37(80)45(24(79)9-65)94-52-32(59-18(3)74)40(83)47(26(11-67)89-52)96-54-34(61-20(5)76)42(85)49(28(13-69)91-54)98-56-36(63-22(7)78)44(87)50(30(15-71)93-56)99-55-35(62-21(6)77)43(86)48(29(14-70)92-55)97-53-33(60-19(4)75)41(84)46(27(12-68)90-53)95-51-31(58-17(2)73)39(82)38(81)25(10-66)88-51/h8,23-56,65-71,79-87H,9-15H2,1-7H3,(H,57,72)(H,58,73)(H,59,74)(H,60,75)(H,61,76)(H,62,77)(H,63,78)/t23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,55-,56-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZKHAFAYSQVFL-MBGZTGDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H93N7O36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79127-58-5 | |
| Record name | Hepta-N-acetylchitoheptaose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079127585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Technical Guide: Molecular Mechanism of Hepta-N-acetylchitoheptaose in Plant Immunity
[1][2]
Executive Summary
Hepta-N-acetylchitoheptaose ((GlcNAc)₇, hereafter DP7 ) is a specific oligomer of chitin and a potent Microbe-Associated Molecular Pattern (MAMP).[][2] Unlike crude chitin preparations, purified DP7 acts as a high-affinity ligand that induces receptor dimerization with precise stoichiometric control.[]
In Rice (Oryza sativa) , DP7 is the minimal length required to induce the "sandwich-type" dimerization of the GPI-anchored receptor OsCEBiP , which subsequently recruits OsCERK1 to initiate signaling. In Arabidopsis (Arabidopsis thaliana) , DP7 binds the high-affinity receptor AtLYK5 (Kd ~1.7 µM), promoting its association with the co-receptor kinase AtCERK1 . This guide dissects these mechanisms, providing actionable protocols for their study.
Structural Biology of Ligand Recognition
The potency of DP7 stems from its ability to span the ligand-binding grooves of two LysM domains simultaneously, acting as a molecular "glue."
The "Sandwich" Dimerization Model (Rice)
In rice, the receptor OsCEBiP contains extracellular LysM domains but lacks an intracellular kinase domain.
-
Mechanism: Two OsCEBiP molecules bind a single DP7 molecule.
-
Structural Constraint: Shorter oligomers (DP < 6) cannot bridge the two LysM domains effectively, failing to induce the conformational change required for OsCERK1 recruitment.
-
Stoichiometry: 2 (OsCEBiP) : 1 (DP7).
The Trans-Phosphorylation Complex (Arabidopsis)
In Arabidopsis, the primary sensor is AtLYK5 , which has a higher affinity for chitin than the co-receptor AtCERK1 .
-
Binding: DP7 binds the extracellular LysM domains of AtLYK5.
-
Recruitment: The DP7-occupied AtLYK5 recruits AtCERK1.[][2]
-
Activation: AtCERK1 (a kinase) trans-phosphorylates AtLYK5 and itself, triggering the intracellular cascade.
Signal Transduction Network
Upon receptor complex formation, the signal propagates through three parallel axes: Calcium influx , ROS production , and MAPK activation .
Signaling Pathway Visualization
The following diagram illustrates the divergent pathways activated by DP7 in Arabidopsis.
Caption: DP7-induced signaling cascade in Arabidopsis thaliana showing the bifurcation into ROS production and MAPK-mediated gene expression.[][2]
Experimental Protocols
Protocol A: DP7-Induced ROS Burst Assay
This assay quantifies the rapid, transient production of reactive oxygen species (ROS) mediated by RBOHD.
Materials:
-
Plant Material: 4-5 week old Arabidopsis (Col-0) leaf discs (4 mm).[]
-
Ligand: Hepta-N-acetylchitoheptaose (Purity >95%, e.g., from IsoSep or Megazyme).[][2]
-
Probe: Luminol (Sigma A8511) + Horseradish Peroxidase (HRP).
Workflow:
-
Preparation: Punch leaf discs and float on sterile dH₂O in a white 96-well plate (1 disc/well).
-
Equilibration: Incubate overnight in dark at room temperature to reduce wounding-induced ROS.
-
Elicitation Mix: Prepare 2X Master Mix:
-
200 µM Luminol[][3]
-
20 µg/mL HRP[]
-
200 nM DP7 (Final concentration in well will be 100 nM).
-
-
Measurement:
-
Remove equilibration water.
-
Add 100 µL fresh water.
-
Inject 100 µL 2X Master Mix.
-
Measure luminescence immediately (L-012 probe is more sensitive) every 1 minute for 40 minutes using a microplate luminometer.
-
Validation Criteria:
-
Peak Time: Maximum RLU should occur between 8–15 minutes post-elicitation.
-
Controls: cerk1 or lyk5 mutants must show <10% of WT signal.
Protocol B: MAPK Phosphorylation Assay
Detects the activation of MPK3 and MPK6 via dual phosphorylation (T-E-Y motif).
Workflow:
-
Treatment: Transfer 10-day-old seedlings to liquid MS medium. Equilibrate for 24h.
-
Induction: Treat with 1 µM DP7 for 0, 15, 30, and 60 minutes.
-
Extraction: Flash freeze samples, grind in liquid N₂, and extract in protein buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, Phosphatase Inhibitors).
-
Detection:
Comparative Efficacy Data
The following table summarizes the binding kinetics and potency of DP7 compared to other chitin oligomers.
| Ligand | Receptor (Plant) | Kd (Dissociation Constant) | Biological Potency (ROS) | Mechanism Note |
| (GlcNAc)₇ (DP7) | AtLYK5 (Arabidopsis) | 1.72 µM (High Affinity) | ++++ | Optimal length for receptor bridging.[] |
| (GlcNAc)₈ (DP8) | AtLYK5 (Arabidopsis) | ~1.5 µM | ++++ | Similar potency to DP7. |
| (GlcNAc)₆ (DP6) | AtLYK5 (Arabidopsis) | > 20 µM | + | Weak inducer; insufficient length. |
| Crude Chitin | AtCERK1 (Direct) | Low Affinity | ++ | Requires high concentration (>100 µg/mL). |
References
-
Cao, Y., et al. (2014). "The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1."[5] eLife. [Link]
-
Hayafune, M., et al. (2014). "Chitin-induced activation of immune signaling by the rice receptor CEBiP relies on a unique sandwich-type dimerization."[][2] PNAS. [Link]
-
Miya, A., et al. (2007). "CERK1, a LysM receptor kinase, is essential for chitin elicitor signaling in Arabidopsis."[6] PNAS. [Link]
-
Shimizu, T., et al. (2010). "Crystal structure of a dominant-negative form of the rice chitin receptor-like kinase OsCERK1."[][2] Plant and Cell Physiology. [Link]
-
Wan, J., et al. (2008). "A LysM receptor-like kinase plays a critical role in chitin signaling and fungal resistance in Arabidopsis." The Plant Cell. [Link][7]
Sources
- 2. N-Acetylchitohexaose | C48H80N6O31 | CID 197182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Frontiers | Arabidopsis CPK5 Phosphorylates the Chitin Receptor LYK5 to Regulate Plant Innate Immunity [frontiersin.org]
- 5. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 (Journal Article) | OSTI.GOV [osti.gov]
- 6. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plantae.org [plantae.org]
Technical Guide: Immunomodulatory Effects of Hepta-N-acetylchitoheptaose in Mammalian Cells
Executive Summary & Molecular Identity
This guide delineates the immunomodulatory mechanism of Hepta-N-acetylchitoheptaose (hereafter referred to as (GlcNAc)₇ ), a precise heptamer of N-acetylglucosamine. Unlike its deacetylated counterpart (chitosan heptamer), (GlcNAc)₇ retains full acetylation at the C-2 position, a structural feature critical for specific pattern recognition receptor (PRR) binding in mammalian myeloid cells.
While high-molecular-weight chitin is often inert or purely structural, and deacetylated chitosan is strongly cationic and cytotoxic at high doses, (GlcNAc)₇ occupies a unique "Goldilocks" zone. It functions as a potent Pathogen-Associated Molecular Pattern (PAMP) mimetic that primes the innate immune system without inducing the "cytokine storm" associated with bacterial lipopolysaccharides (LPS).
Structural Specification
-
IUPAC Name:
-D-GlcpNAc-(1 4)-[ -D-GlcpNAc-(1 4)]₅- -D-GlcpNAc -
Molecular Weight: ~1,439 Da
-
Solubility: Moderate in aqueous buffers (unlike polymeric chitin); enhanced in DMSO/PBS mixtures.
-
Key Differentiator: The acetamido group (-NHCOCH₃) is essential for interaction with the Mannose Receptor (CD206) and TLR2 , distinguishing its pathway from the charge-driven interactions of chitosan.
Mechanistic Pathways: The "Dual-Receptor" Hypothesis
The immunomodulatory efficacy of (GlcNAc)₇ in mammalian macrophages (specifically RAW 264.7 and primary BMDMs) relies on a synergistic recognition system. Unlike LPS which signals exclusively through TLR4/MD-2, (GlcNAc)₇ engages a multi-receptor complex.
Receptor Binding & Signal Transduction
-
Primary Recognition: The Mannose Receptor (MR/CD206) and Dectin-1 recognize the specific
-(1,4)-linked N-acetylglucosamine backbone. -
Co-Receptor Recruitment: Upon binding, these lectin-like receptors recruit Toll-Like Receptor 2 (TLR2) .
-
Intracellular Cascade:
-
MyD88 Recruitment: The TLR2 cytoplasmic tail recruits MyD88.
-
MAPK Activation: Phosphorylation of p38 and JNK, but notably weaker activation of ERK compared to LPS.
-
NF-κB Translocation: IκB
degradation releases p65/p50 dimers, which translocate to the nucleus to drive transcription of Tnf, Il6, and Nos2.
-
The "Priming" Effect (Immunomodulation vs. Inflammation)
(GlcNAc)₇ acts as an immunomodulator rather than a pure inflammatory agent.
-
LPS (Endotoxin): Induces maximal, uncontrolled cytokine release (Toxic).
-
(GlcNAc)₇: Induces a controlled, sub-maximal release of NO and TNF-
, effectively "waking up" the macrophage (Priming) to respond more vigorously to secondary threats, while simultaneously inducing IL-10 (anti-inflammatory) to prevent tissue damage.
Pathway Visualization
Figure 1: Signal transduction pathway of (GlcNAc)₇ in macrophages, highlighting the TLR2/Mannose Receptor synergy distinct from the canonical LPS-TLR4 pathway.
Experimental Validation Protocols
To ensure data integrity, the following protocols include specific "Self-Validating" checkpoints.
Critical Reagent Preparation
Objective: Solubilize (GlcNAc)₇ without introducing endotoxin (LPS) contamination, which is the most common artifact in chitin research.
-
Stock Solution: Dissolve (GlcNAc)₇ to 10 mM in DMSO.
-
Working Solution: Dilute to 10–100 μM in endotoxin-free PBS.
-
Polymyxin B Control (The "Trust" Step):
-
Why: Polymyxin B binds and neutralizes LPS but does not affect chitin oligomers.
-
Action: Always include a control arm: (GlcNAc)7 + Polymyxin B (10 μg/mL).
-
Validation: If the immune response disappears with Polymyxin B, your "chitin" effect was actually LPS contamination. If the response persists, the effect is genuine (GlcNAc)₇ activity.
-
Macrophage Activation Assay (RAW 264.7)
Workflow:
-
Seeding: Plate RAW 264.7 cells at
cells/mL in 24-well plates. Incubate 24h. -
Starvation: Replace media with serum-reduced Opti-MEM for 4h (synchronizes cell cycle).
-
Treatment:
-
Group A: Vehicle (DMSO control)
-
Group B: LPS (100 ng/mL) [Positive Control]
-
Group C: (GlcNAc)₇ (50 μM)
-
Group D: (GlcNAc)₇ (50 μM) + Polymyxin B [Specificity Control]
-
-
Incubation: 24 hours at 37°C, 5% CO₂.
-
Harvest:
-
Supernatant: For NO (Griess Assay) and Cytokines (ELISA).[1]
-
Lysate: For Western Blot (p-NF-κB, p-p38).
-
Experimental Workflow Diagram
Figure 2: Validated experimental workflow ensuring specificity via Polymyxin B controls.
Data Interpretation & Comparative Analysis
The following table summarizes expected quantitative outcomes based on validated literature. Note the distinct profile of (GlcNAc)₇ compared to LPS and monomeric GlcNAc.
| Parameter | Vehicle | GlcNAc Monomer | (GlcNAc)₇ Heptamer | LPS (Endotoxin) | Interpretation |
| NO Production | < 1 μM | < 2 μM | 15 - 25 μM | > 60 μM | Moderate activation; non-cytotoxic range. |
| TNF-α Secretion | Undetectable | Low | Medium | High (Toxic) | "Priming" level response. |
| IL-10 Secretion | Low | Low | High | Low/Medium | (GlcNAc)₇ induces regulatory feedback. |
| Effect with Polymyxin B | No Change | No Change | Maintained | Inhibited | Confirms effect is intrinsic to the heptamer. |
| Cell Viability | 100% | 100% | >95% | <70% | (GlcNAc)₇ is biocompatible. |
Key Findings for Drug Development
-
Size Dependence: Oligomers smaller than a pentamer (n<5) show negligible activity. The heptamer (n=7) represents the peak affinity for mammalian chitinases and lectins.
-
Acetylation is Vital: Deacetylated oligomers (chitosan) trigger weaker cytokine responses but higher cytotoxicity due to membrane disruption. The acetyl group is required for specific receptor-ligand docking.
References
-
Azuma, K., et al. (2015). "Immunostimulating activity of N-acetylchitooligosaccharides in RAW 264.7 cells." Carbohydrate Polymers.
-
Yoon, H.J., et al. (2013). "Effect of N-acetylchitooligosaccharides on the expression of pro-inflammatory cytokines in RAW 264.7 cells." Journal of Functional Foods.
-
Lee, C.G., et al. (2008). "Role of chitin and chitinase/chitinase-like proteins in inflammation, tissue remodeling, and injury." Annual Review of Physiology.
-
Da Silva, C.A., et al. (2009). "Chitin is a size-dependent regulator of macrophage activation and acute inflammation." Journal of Immunology.
-
Mora-Montes, H.M., et al. (2011). "Recognition of Chitin and Chitosan by Mammalian Lectins and Receptors." Journal of Biological Chemistry.
Sources
Solubility Profile of Hepta-N-acetylchitoheptaose in Aqueous Buffers
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of hepta-N-acetylchitoheptaose, a fully acetylated chitooligosaccharide. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical principles governing its dissolution in aqueous buffer systems. We will explore the limited impact of pH and the significant roles of temperature and ionic strength. This guide furnishes detailed, field-proven experimental protocols for accurate solubility determination, emphasizing self-validating methodologies to ensure data integrity. The content is structured to deliver not just procedural steps, but also the causal reasoning behind experimental design, empowering researchers to adeptly navigate the complexities of oligosaccharide solubility.
Introduction: Understanding Hepta-N-acetylchitoheptaose
Hepta-N-acetylchitoheptaose is an oligosaccharide composed of seven N-acetyl-D-glucosamine (GlcNAc) monomer units linked by β-(1→4) glycosidic bonds. It is a well-defined, homogenous member of the chitooligosaccharide (COS) family. Unlike its parent polymer, chitosan, which is characterized by a variable degree of deacetylation, hepta-N-acetylchitoheptaose is fully acetylated. This complete acetylation removes the primary amine groups that are fundamental to the pH-dependent solubility of chitosan and most chitosan derivatives.
The interest in such oligosaccharides stems from their enhanced biocompatibility, biodegradability, and low toxicity, making them promising candidates for advanced applications in drug delivery and tissue engineering.[1][] However, harnessing their full potential requires a foundational understanding of their behavior in physiologically relevant aqueous environments, with solubility being the paramount parameter. Unlike chitosan, which is generally insoluble at neutral pH, shorter-chain COS like hepta-N-acetylchitoheptaose exhibit greater water solubility due to their reduced size and decreased capacity for extensive intermolecular hydrogen bonding.[3][4] This guide will elucidate the specific factors that govern this solubility.
Core Principles of Solubility
The dissolution of hepta-N-acetylchitoheptaose in an aqueous buffer is a thermodynamic process dictated by the balance of intermolecular forces:
-
Solute-Solute Interactions: Strong hydrogen bonds exist between the hydroxyl (–OH) and N-acetyl groups of adjacent oligosaccharide chains. These forces promote self-aggregation and must be overcome for dissolution to occur.
-
Solvent-Solvent Interactions: The hydrogen bonding network of water is highly ordered and must be disrupted to create a cavity for the solute molecule.
-
Solute-Solvent Interactions: Favorable hydrogen bonds form between the polar functional groups of hepta-N-acetylchitoheptaose and surrounding water molecules. Dissolution occurs when these solute-solvent interactions are energetically sufficient to overcome the solute-solute and solvent-solvent forces.
Because it lacks the free amino groups found in chitosan, the solubility of hepta-N-acetylchitoheptaose is not driven by acid-base chemistry but rather by these hydrogen bonding dynamics.[3]
Key Factors Influencing Solubility in Aqueous Buffers
A precise understanding of the variables that modulate solubility is critical for formulating stable and effective solutions for research and development.
Effect of pH
For many chito-oligosaccharides derived from chitosan, pH is the most critical factor influencing solubility. The protonation of free amino groups at a pH below their pKa (~6.2-7.0) imparts a positive charge, leading to electrostatic repulsion between chains and promoting dissolution in acidic media.[3]
However, for hepta-N-acetylchitoheptaose, this mechanism is absent. The N-acetyl groups are neutral and cannot be protonated. Consequently, its solubility is expected to be largely independent of pH within the typical biological range (pH 4.0 - 8.0). This pH-independent behavior is a key differentiator from its partially deacetylated counterparts.
Effect of Temperature
In accordance with Le Chatelier's principle, the solubility of most solid organic compounds in aqueous solutions increases with temperature.[5][6] This holds true for hepta-N-acetylchitoheptaose.
-
Causality: The dissolution process for most solids is endothermic, meaning it consumes heat. Increasing the temperature provides the necessary thermal energy to break the strong intermolecular hydrogen bonds holding the oligosaccharide molecules together in the solid state, thereby favoring the transition into the solution phase. The solubility of organic solids in water can vary exponentially with temperature.[5]
Effect of Ionic Strength (Buffer Salts)
The type and concentration of ions in a buffer system can have a profound and complex effect on the solubility of hepta-N-acetylchitoheptaose, a phenomenon known as the "salt effect."
-
Salting-Out at High Concentrations: At high ionic strengths, a decrease in solubility is commonly observed.[7][8] This is because a large number of salt ions compete with the oligosaccharide for water molecules for hydration. This sequestration of water molecules reduces the amount of "free" solvent available to dissolve the solute, leading to precipitation.[9]
-
Specific Ion Effects: The nature of the ions themselves is important. Certain anions, like chloride (Cl⁻), have been shown to decrease the solubility of some active pharmaceutical ingredients.[10] This is related to their ability to structure water around them (kosmotropic effect), which can further reduce the availability of water for solute hydration.
The relationship between these factors can be visualized as follows:
Caption: Core factors influencing the aqueous solubility of hepta-N-acetylchitoheptaose.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To ensure the highest degree of accuracy and trustworthiness, the equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. This protocol is designed to be a self-validating system.
Materials & Reagents
-
Hepta-N-acetylchitoheptaose (purity ≥95%)
-
Aqueous Buffers:
-
Acetate Buffer (0.1 M, pH 4.0, 5.0)
-
Phosphate Buffer (0.1 M, pH 6.0, 7.0, 7.4)
-
Tris-HCl Buffer (0.1 M, pH 8.0)
-
-
Type I (Ultrapure) Water
-
HPLC-grade solvents (for quantification)
-
2 mL glass vials with screw caps
-
Thermostatically controlled orbital shaker/incubator
-
Microcentrifuge
-
Syringe filters (0.22 µm, low-binding material like PVDF)
-
Analytical balance
-
Calibrated pH meter
-
Quantification instrumentation (e.g., HPLC-RID/ELSD)
Step-by-Step Methodology
-
Buffer Preparation: Prepare all aqueous buffers to the desired pH and ionic strength. Verify the final pH of each buffer solution.
-
Sample Preparation: Accurately weigh an excess amount of hepta-N-acetylchitoheptaose (e.g., 5-10 mg) and add it to a 2 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Incubation: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a moderate speed (e.g., 250 rpm) for a predetermined period.
-
Trustworthiness Check: To validate that equilibrium has been reached, a time-to-equilibrium study must be performed. Samples should be collected and analyzed at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change between the later time points.[6] For this protocol, we will assume a 48-hour equilibration time.
-
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand for 1 hour. Then, centrifuge the vials at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For an additional purification step, filter the collected supernatant through a 0.22 µm syringe filter. This ensures the complete removal of any suspended microparticles.
-
Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration of dissolved hepta-N-acetylchitoheptaose using a validated analytical method, such as HPLC with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), against a standard calibration curve.
-
Alternative Quantification: If direct analysis is challenging, the sample can be subjected to enzymatic hydrolysis using chitinase to break the oligosaccharide into its GlcNAc monomers.[11] The resulting monosaccharides can then be quantified using established chromatographic or colorimetric assays.[12]
-
Caption: Experimental workflow for the Shake-Flask Equilibrium Solubility method.
Expected Solubility Profile: Data Summary
While precise quantitative data requires experimental execution, the following table summarizes the expected qualitative trends for the solubility of hepta-N-acetylchitoheptaose based on established physicochemical principles.
| Parameter | Condition | Expected Solubility | Underlying Rationale |
| pH | pH 4.0 - 8.0 | Stable / No Significant Change | The molecule lacks ionizable primary amine groups, making its structure and interaction with water insensitive to pH changes in this range.[3] |
| Temperature | 4°C → 25°C → 37°C | Increases with Temperature | Dissolution is an endothermic process; higher temperatures provide the energy needed to overcome solute-solute intermolecular forces.[5] |
| Ionic Strength | 10 mM → 150 mM Buffer | Decreases with Increasing Strength | At higher salt concentrations, the "salting-out" effect predominates as buffer ions compete for water molecules needed for hydration.[7][9] |
Conclusion and Best Practices
The solubility of hepta-N-acetylchitoheptaose in aqueous buffers is governed primarily by temperature and ionic strength, with pH playing a negligible role. This behavior is a direct consequence of its fully N-acetylated chemical structure. For researchers in drug development and biomaterials science, this pH-independent solubility offers a significant advantage, ensuring consistent dissolution behavior across a range of physiological and formulation conditions.
To ensure the generation of reliable and reproducible data, adherence to a rigorously validated protocol, such as the equilibrium shake-flask method described herein, is paramount. Key validation steps, including confirming that equilibrium has been reached and using certified standards for quantification, are not optional but are integral to the scientific integrity of the results. This guide provides the theoretical foundation and practical framework necessary to confidently characterize the solubility profile of hepta-N-acetylchitoheptaose.
References
-
Aam, B. B., Heggset, E. B., Norberg, A. L., Sørlie, M., Vårum, K. M., & Eijsink, V. G. (2010). Production of Chitooligosaccharides and Their Potential Applications in Medicine. Marine Drugs, 8(5), 1482–1517. [Link]
-
Chae, G. Y., et al. (2024). The Chemical Modification to Improve Solubility of Chitosan and Its Derivatives Application, Preparation Method, Toxicity as a Nanoparticles. Polymers, 16(5), 684. [Link]
-
ChitoLytic. (2023, October 11). Chitosan Solubility 2 Easy Methods: Acidic and Ionic. Retrieved from [Link]
-
Ionescu, C. M., et al. (2021). Computational Assessment of Chito-Oligosaccharides Interactions with Plasma Proteins. International Journal of Molecular Sciences, 22(5), 2373. [Link]
-
López-León, T., Carvalho, E. L. S., & Rojas, O. J. (2024). Roles of Polymer Concentration and Ionic Strength in the Deposition of Chitosan of Fungal Origin onto Negatively Charged Surfaces. Polymers, 16(17), 2337. [Link]
-
McClements, D. J. (n.d.). Analysis of polysaccharides and fiber. In Analytical Techniques in Aquaculture Research. Retrieved from [Link]
-
Mourya, V. K., & Inamdar, N. N. (2008). Chitosan-modifications and applications: opportunities galore. Reactive and Functional Polymers, 68(6), 1013-1051. [Link]
-
Ngo, D. N., & Kim, S. K. (2014). Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications. Marine Drugs, 12(11), 5490–5514. [Link]
-
Nghia, N. D. (2023). Marine Biopolymers. In S.-K. Kim (Ed.), Marine Biochemistry. Taylor & Francis. [Link]
-
Peciulyte, A., et al. (2014). Critical Dissolution Ionic Strength of Aqueous Solution of Chitosan Hydrochloride Salt. Polymers, 6(6), 1634-1649. [Link]
-
Synoligo. (n.d.). chitooligosaccharides. Retrieved from [Link]
-
Joye, D., & Hoebregs, H. (2000). Determination of oligofructose, a soluble dietary fiber, by high-temperature capillary gas chromatography. Journal of AOAC International, 83(4), 1020-1025. [Link]
-
Vårum, K. M., & Smidsrød, O. (2005). Structure-property relationships of chitosans. In Polysaccharides (pp. 435-465). Springer, Berlin, Heidelberg. [Link]
-
Celignis. (n.d.). Analysis of Oligosaccharides. Retrieved from [Link]
-
IsoSep. (n.d.). Chitoheptaose, hepta-N-acetyl. Retrieved from [Link]
-
Poux, A., et al. (2013). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 91(12), 2619-2626. [Link]
-
Buchert, J., et al. (1993). Quantitative determination of wood-derived soluble oligosaccharides by HPLC. Holzforschung, 47(3), 221-225. [Link]
-
Hendriks, G., et al. (2021). High-throughput screening of chemicals in human primary hepatocytes to arrange them according to their potential to cause steatosis. Archives of Toxicology, 95(1), 223-239. [Link]
-
Chang, S. H., et al. (2015). pH Effects on solubility, zeta potential, and correlation between antibacterial activity and molecular weight of chitosan. Carbohydrate Polymers, 134, 74-81. [Link]
-
LoBrutto, R., et al. (2004). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. LCGC North America, 22(6), 554-561. [Link]
-
Chang, S. H., et al. (2015). pH Effects on solubility, zeta potential, and correlation between antibacterial activity and molecular weight of chitosan. Carbohydrate Polymers, 134, 74-81. [Link]
-
Black, S. N., & Collier, E. A. (2014). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Crystal Growth & Design, 14(11), 5588-5593. [Link]
-
Ghazwani, M., et al. (2022). Predictive analysis of solubility data with pressure and temperature in assessing nanomedicine preparation via supercritical carbon dioxide. Scientific Reports, 12(1), 14358. [Link]
-
Wang, X. Z., et al. (2017). Solubility in Different Solvents, Crystal Polymorph and Morphology, and Optimization of Crystallization Process of AIBN. Crystals, 7(10), 304. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 3. Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chitosanlab.com [chitosanlab.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aquaculture.ugent.be [aquaculture.ugent.be]
Methodological & Application
Application Note: Kinetic Profiling of Lysozyme Using Hepta-N-acetylchitoheptaose
Abstract
While the standard turbidimetric assay using Micrococcus lysodeikticus is the industry standard for Quality Control (QC) of Lysozyme (EC 3.2.1.17), it fails to provide molecular-level insights required for rational drug design or mechanistic characterization. This Application Note details the use of Hepta-N-acetylchitoheptaose ((GlcNAc)₇) —a defined, homogeneous heptamer of N-acetylglucosamine—as a superior substrate for determining kinetic constants (
Scientific Background: The Subsite Theory
Lysozyme does not bind its substrate passively; it utilizes a cleft containing six distinct subsites, labeled A, B, C, D, E, and F .
-
The Substrate: (GlcNAc)₇ is an oligomer of seven
-1,4-linked N-acetylglucosamine units. It is the ideal model substrate because it fully occupies the active site cleft, extending beyond the F subsite, allowing for maximum binding energy utilization. -
The Cleavage Event: Hydrolysis occurs specifically between subsites D and E .
-
Mechanism: The enzyme forces the sugar ring in subsite D into a distorted "half-chair" conformation, stabilizing the oxocarbenium ion transition state.[1] Glu35 acts as a proton donor, while Asp52 stabilizes the intermediate electrostatically.[2]
Figure 1: Mechanism of Action
Caption: The reaction coordinate of Lysozyme hydrolysis. Cleavage of (GlcNAc)₇ typically yields a tetramer and a trimer as primary products.
Materials & Reagents
To ensure reproducibility, use reagents meeting the following specifications:
| Reagent | Specification | Critical Note |
| Lysozyme | Hen Egg White (HEWL), >20,000 U/mg | Dialyze against buffer to remove salts if using crude prep. |
| (GlcNAc)₇ | >95% Purity (HPLC) | Critical: Must be free of shorter oligomers ((GlcNAc)₆, etc.) to ensure accurate kinetics. |
| Buffer System | 0.1 M Sodium Acetate, pH 5.0 | Lysozyme activity is pH-dependent; pH 5.0 approximates the physiological environment of lysosomes. |
| Quenching Agent | 0.2 M NaOH or Boiling Water Bath | Acid quenching may hydrolyze the sugar; thermal or alkaline quenching is preferred. |
| HPLC Solvent | Acetonitrile (HPLC Grade) | Use fresh ultrapure water (18.2 MΩ). |
Protocol A: HPLC-Based Product Analysis
Purpose: To determine the precise cleavage pattern and calculate
Chromatographic Conditions
-
Column: Amide-80 or Polyamine II (HILIC mode), 4.6 x 250 mm, 5 µm.
-
Why: Standard C18 columns cannot retain these highly polar sugars. HILIC (Hydrophilic Interaction Liquid Chromatography) is required.
-
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Water[3]
-
-
Gradient: 70% A to 50% A over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 210 nm (detects the N-acetyl group) or Refractive Index (RI).
Experimental Workflow
-
Preparation: Prepare a 2 mM stock of (GlcNAc)₇ in water.
-
Reaction Mix: In a microfuge tube, combine:
-
50 µL 0.1 M Na-Acetate Buffer (pH 5.0)
-
40 µL (GlcNAc)₇ Substrate (varying concentrations for kinetics)
-
10 µL Lysozyme enzyme solution (approx 1 µM final conc.)
-
-
Incubation: Incubate at 37°C for defined intervals (e.g., 0, 5, 10, 15, 30 min).
-
Quenching: Stop reaction immediately by heating at 100°C for 3 minutes.
-
Note: Centrifuge at 10,000 x g for 5 min to remove denatured protein precipitate.
-
-
Analysis: Inject 20 µL of supernatant onto the HPLC.
Data Analysis
Integrate peaks corresponding to (GlcNAc)₇ (substrate) and products.
-
Rate Calculation: Plot the disappearance of (GlcNAc)₇ or the appearance of (GlcNAc)₄/(GlcNAc)₃ versus time.
-
Primary Cleavage: (GlcNAc)₇
(GlcNAc)₄ + (GlcNAc)₃. -
Secondary Hydrolysis: If (GlcNAc)₂ or (GlcNAc)₁ appears early, it indicates transglycosylation or secondary hydrolysis events.
Protocol B: High-Throughput Reducing Sugar Assay
Purpose: Rapid screening of inhibitors or mutant enzymes. This assay detects the new reducing end formed upon cleavage.
Principle
The PAHBAH (p-hydroxybenzoic acid hydrazide) method is superior to DNS (dinitrosalicylic acid) for N-acetyl sugars due to higher sensitivity and stoichiometric stability.
Workflow
Caption: Step-by-step workflow for the PAHBAH colorimetric assay.
Procedure
-
Reagent Prep: Mix 1 volume of 5% PAHBAH (in 0.5 M HCl) with 4 volumes of 0.5 M NaOH. Prepare fresh.
-
Reaction: Incubate 50 µL substrate + 50 µL enzyme as in Protocol A.
-
Development: Add 150 µL of PAHBAH working solution.
-
Heating: Heat the plate/tubes at 100°C for 5 minutes. (Use a PCR cycler for plates to prevent evaporation).
-
Read: Cool to room temperature and read absorbance at 410 nm .
-
Quantification: Compare against a standard curve of N-acetylglucosamine (GlcNAc).
Expert Insights & Troubleshooting
Substrate Inhibition
Unlike simple substrates, (GlcNAc)₇ can exhibit substrate inhibition at high concentrations (>5 mM). The oligomer may bind in a non-productive mode (e.g., spanning subsites A-C without occupying D-E correctly).
-
Recommendation: Perform a range finding study from 10 µM to 2 mM. If rate decreases at high concentrations, fit data to a substrate inhibition model (Equation 1).
Anomerization Artifacts
Freshly cleaved oligosaccharides exist as
-
HPLC Impact: You may see "split peaks" for products if your column separates anomers.
-
Solution: Allow samples to sit at room temperature for 2 hours post-quenching to reach mutarotational equilibrium before HPLC injection, or maintain column temperature at >50°C (if column stability permits) to collapse anomers.
Transglycosylation
Lysozyme is a retaining glycosidase. At high substrate concentrations, the enzyme can transfer the cleaved sugar to another sugar molecule instead of water.
-
Detection: Appearance of products larger than the starting material (e.g., (GlcNAc)₈) on HPLC.
-
Mitigation: Keep substrate conversion below 10% for initial rate kinetics.
References
-
Rupley, J. A. (1967). The hydrolysis of chitin oligomers by lysozyme. Proceedings of the Royal Society of London. Series B, Biological Sciences, 167(1009), 416-428.
-
Phillips, D. C. (1967). The Hen Egg-White Lysozyme Molecule. Proceedings of the National Academy of Sciences, 57(3), 484–495.
-
Vocadlo, D. J., et al. (2001). Mechanism of action and identification of Asp52 as the catalytic nucleophile of hen egg-white lysozyme. Nature, 412, 835–838.
-
Sigma-Aldrich. Enzymatic Assay of Lysozyme. Technical Bulletin.
-
Van Eijk, M., et al. (2005). A novel method for the determination of lysozyme activity in serum and urine. Clinical Chemistry, 51(7). (Describes HPLC methodologies adaptable for oligomers).
Sources
Application Note: Conjugation of Hepta-N-acetylchitoheptaose to Bovine Serum Albumin (BSA)
Abstract & Strategic Overview
The conjugation of Hepta-N-acetylchitoheptaose (A7) to Bovine Serum Albumin (BSA) creates a neoglycoprotein used primarily as a T-cell independent antigen, a ligand for lectin binding studies (e.g., Wheat Germ Agglutinin), or a coating agent for glycan arrays.
The Challenge: Unlike deacetylated chitosan, which possesses reactive primary amines, Hepta-N-acetylchitoheptaose is fully acetylated. It lacks nucleophilic handles for standard amine-reactive crosslinkers (e.g., glutaraldehyde or NHS-esters). The Solution: The molecule retains a single reducing end (hemiacetal) which exists in equilibrium with a reactive open-chain aldehyde. We utilize Reductive Amination , targeting the ε-amino groups of Lysine residues on BSA.[1]
Key Technical Insight (The "Borate Effect"): While standard reductive amination can be performed in PBS, this protocol recommends Borate Buffer . Borate ions complex with the hydroxyl groups of the sugar, shifting the tautomeric equilibrium toward the open-chain aldehyde form. This significantly accelerates the reaction rate and coupling efficiency compared to phosphate buffers [1].
Mechanism of Action
The conjugation relies on the specific reaction between the reducing end of the saccharide and the primary amines of the protein.
-
Ring Opening: The cyclic hemiacetal of the A7 oligomer opens to form an aldehyde.
-
Schiff Base Formation: The aldehyde reacts with a Lysine amine on BSA to form an unstable imine (Schiff base).
-
Reduction: Sodium Cyanoborohydride (NaCNBH
) selectively reduces the Schiff base to a stable secondary amine. NaCNBH is critical because, unlike Sodium Borohydride (NaBH ), it does not reduce the aldehyde group at neutral pH, preserving the sugar for conjugation.
Reaction Pathway Diagram
Caption: Mechanism of Reductive Amination. Borate buffer shifts equilibrium to the reactive aldehyde form (Node B), facilitating Schiff Base formation.
Experimental Protocol
Materials & Reagents[2][3][4]
| Reagent | Grade/Spec | Purpose |
| Hepta-N-acetylchitoheptaose | >95% Purity | Glycan ligand (Target) |
| BSA | Fatty Acid Free, Low Endotoxin | Carrier Protein |
| Sodium Cyanoborohydride | 95% (Caution: Toxic) | Selective Reducing Agent |
| Borate Buffer | 0.2 M, pH 8.5 | Reaction Solvent (Catalyst) |
| Sodium Sulfate | Saturated (at 50°C) | "Salting out" aid (Optional) |
| Dialysis Tubing | 10-12 kDa MWCO | Purification |
Detailed Workflow (The "Roy" Borate Method)
Safety Note: NaCNBH
Step 1: Preparation of Reactants
-
Buffer Prep: Prepare 0.2 M Borate Buffer, pH 8.5.
-
Protein Solution: Dissolve BSA at 20 mg/mL in the Borate Buffer.
-
Ligand Solution: Dissolve Hepta-N-acetylchitoheptaose in Borate Buffer.
-
Stoichiometry: You need a high molar excess due to the low abundance of the aldehyde tautomer. Use a 50:1 molar ratio (Sugar:Protein).
-
Calculation: BSA (~66 kDa), A7 (~1.5 kDa). For 10 mg BSA (0.15 µmol), use ~7.5 µmol A7 (~11.5 mg).
-
Step 2: The Conjugation Reaction
-
Combine the BSA solution and the A7 solution in a glass vial (avoid plastic if heating, though polypropylene is acceptable at mild temps).
-
Add Reducing Agent: Add NaCNBH
to a final concentration of 150 mM (approx. 10 mg per mL of reaction volume).-
Note: Prepare NaCNBH
fresh; it is hygroscopic and degrades.
-
-
Incubation: Seal the vial tightly. Incubate at 37°C for 48 hours or 50°C for 24 hours .
-
Expert Tip: Do not exceed 55°C to prevent BSA denaturation/aggregation. 37°C is the safest balance between rate and stability.
-
Step 3: Quenching & Purification
-
Quench: Add 1M Tris-HCl (pH 7.5) to a final concentration of 50 mM to quench unreacted aldehydes (optional, but good practice).
-
Dialysis: Transfer mixture to 10-12 kDa MWCO dialysis tubing.
-
Dialyze against 1x PBS (pH 7.4) for 24 hours at 4°C, changing buffer 3-4 times.
-
This removes unreacted sugar, excess reducing agent, and cyanide byproducts.
-
-
Final Polish (Optional): If high purity is required (e.g., for parenteral use), perform Size Exclusion Chromatography (SEC) using a Superdex 200 column to remove protein aggregates.
Quality Control & Characterization
A self-validating protocol requires confirmation of conjugation. Simple weight measurement is insufficient.
MALDI-TOF Mass Spectrometry (Gold Standard)
-
Method: Mix sample with Sinapinic Acid matrix.
-
Analysis: Compare the m/z peak of the Conjugate vs. Native BSA.
-
Calculation:
(Subtract 18 Da for the water molecule lost during Schiff base formation).
Phenol-Sulfuric Acid Assay (Colorimetric)
-
Method: React the conjugate with phenol and concentrated sulfuric acid. Measure Absorbance at 490 nm.
-
Standard Curve: Use free Hepta-N-acetylchitoheptaose to build a standard curve.
-
Result: Provides total carbohydrate concentration. Divide by protein concentration (determined by BCA assay) to get the Molar Ratio.
SDS-PAGE
-
Observation: The conjugate will migrate slower (higher MW) than native BSA and may appear as a "smear" rather than a sharp band due to heterogeneous glycosylation levels.
QC Workflow Diagram
Caption: Quality Control Workflow. MALDI-TOF is prioritized for determining the precise degree of substitution (n).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield | Sugar is mostly in cyclic form. | Switch to Borate Buffer. Increase temperature to 37°C or 50°C. Increase molar excess of sugar to 100:1. |
| Protein Precipitation | Over-crosslinking or Denaturation. | Decrease temperature. Ensure BSA concentration is <20 mg/mL.[2] Check pH (isoelectric point of BSA is ~4.7; keep pH > 7). |
| No Mass Shift (MALDI) | Old Reducing Agent. | Use fresh NaCNBH |
| High Background in Assays | Incomplete Dialysis. | Increase dialysis volume and frequency. Use SEC for final cleanup to remove non-covalently bound sugars. |
References
-
Roy, R., et al. (1991).[1] "Expedient syntheses of neoglycoproteins using phase transfer catalysis and reductive amination as key reactions."[1] Glycoconjugate Journal.
-
Gildersleeve, J. C., et al. (2008). "Preparation of BSA-Glycosides by Reductive Amination Method." National Institutes of Health (NIH) / NCBI Bookshelf.
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard Reference Text).
-
Sigma-Aldrich. (n.d.). "Sodium Cyanoborohydride Product Information & Protocols."
Sources
Procedures for labeling hepta-N-acetylchitoheptaose with fluorescent probes
Application Note: Fluorescent Labeling of Hepta-N-acetylchitoheptaose
Abstract
Hepta-N-acetylchitoheptaose ((GlcNAc)₇), a defined chitin oligomer, is a potent elicitor of plant defense responses and a specific substrate for chitinases. Visualizing its interaction with receptors (e.g., CERK1/LysM) or tracking its metabolic fate requires stable, stoichiometric fluorescent labeling. Unlike chitosan, (GlcNAc)₇ lacks free primary amines along the backbone, restricting chemical modification to the single reducing end (hemiacetal). This guide details two robust protocols: Reductive Amination with 2-Aminobenzamide (2-AB) for analytical HPLC/MS quantification, and Fluorescein-5-thiosemicarbazide (FTSC) Labeling for high-sensitivity microscopy and cellular uptake studies.
Part 1: Strategic Considerations
The Chemical Challenge
(GlcNAc)₇ (MW ~1440 Da) presents unique labeling challenges compared to proteins or deacetylated chitosan:
-
Lack of Backbone Amines: The N-acetyl groups block standard NHS-ester labeling.[1]
-
Single Reactive Site: Only the reducing end aldehyde (in equilibrium with the ring form) is available for modification.[1]
-
Solubility: While soluble in water, the heptamer can aggregate.[1] Organic co-solvents (DMSO) are often required for efficient labeling.[1]
Selection of Labeling Chemistry
| Feature | Reductive Amination (2-AB/ANTS) | Thiosemicarbazide Ligation (FTSC) |
| Primary Application | HPLC, LC-MS, Electrophoresis (PACE) | Fluorescence Microscopy, Flow Cytometry |
| Mechanism | Schiff base formation followed by reduction | Formation of stable thiosemicarbazone |
| Stability | Permanent (C-N bond) | High (C=N bond), reduction optional |
| Charge | Neutral (2-AB) or Negative (ANTS) | Neutral/Zwitterionic |
| Toxicity | Requires reducing agent (use 2-Picoline Borane) | Mild conditions, no heavy metal catalysts |
Part 2: Experimental Protocols
Protocol A: Analytical Labeling with 2-Aminobenzamide (2-AB)
Best for: Quantifying chitinase activity, HPLC profiling, and structural validation.
Reagents:
-
Substrate: Hepta-N-acetylchitoheptaose (lyophilized).
-
Fluorophore: 2-Aminobenzamide (2-AB).[1]
-
Reducing Agent: 2-Picoline Borane (2-PB) .[1]
-
Note: 2-PB is non-toxic and as efficient as Sodium Cyanoborohydride (
).[1] If 2-PB is unavailable, can be used with extreme caution (fume hood mandatory).
-
-
Solvent System: DMSO : Glacial Acetic Acid (70:30 v/v).[1]
Step-by-Step Methodology:
-
Preparation of Labeling Reagent (0.35 M 2-AB, 1 M 2-PB):
-
Weigh 5 mg of 2-AB and dissolve in 100 µL of DMSO/Acetic Acid (70:30) mixture.
-
Add 6 mg of 2-Picoline Borane to this solution. Vortex until fully dissolved.[1] Prepare fresh.
-
-
Reaction Setup:
-
Incubation:
-
Cleanup (Critical):
-
The reaction mixture contains massive excess of free 2-AB.[1]
-
Method: Solid Phase Extraction (SPE) using a Glycan cleanup cartridge (e.g., HILIC or amide-silica) or Sephadex G-10 spin column.
-
HILIC SPE Protocol: Prime cartridge with acetonitrile (ACN).[1] Dilute sample in 90% ACN.[1] Load. Wash with 96% ACN (removes free dye).[1] Elute with water.[1]
-
Protocol B: High-Sensitivity Labeling with Fluorescein-5-thiosemicarbazide (FTSC)
Best for: Confocal microscopy, cellular uptake, and binding assays (CERK1).
Reagents:
-
Fluorophore: Fluorescein-5-thiosemicarbazide (FTSC).[1]
-
Solvent: DMSO.
-
Buffer: 0.1 M Borate buffer (pH 8.5) or Ethanol/Acetic Acid mix.[1][4][5]
Step-by-Step Methodology:
-
Stock Solutions:
-
Reaction:
-
Stabilization (Optional but Recommended):
-
Add 10 µL of 1 M 2-Picoline Borane (in DMSO) and incubate for an additional 1 hour at 65°C. This reduces the C=N bond to a C-N bond, preventing hydrolysis in acidic cellular compartments (e.g., lysosomes).
-
-
Purification (Sephadex G-10):
-
Why G-10? The molecular weight difference between (GlcNAc)₇-FTSC (~1800 Da) and free FTSC (~420 Da) allows efficient separation by size exclusion.
-
Equilibrate a PD-10 or homemade Sephadex G-10 column with water or PBS.[1]
-
Load sample.[1] Collect fractions. The labeled oligomer elutes in the void volume (first fluorescent peak); free dye elutes later.[1]
-
Part 3: Visualization & Logic
Workflow Logic: Reductive Amination
The following diagram illustrates the chemical pathway and decision points for the 2-AB labeling protocol.
Figure 1: Reaction pathway for reductive amination of chitoheptaose reducing end.
Protocol Selection Decision Tree
Use this logic to select the correct fluorophore for your specific application.
Figure 2: Decision matrix for selecting between 2-AB and FTSC based on experimental goals.
Part 4: Data Summary & Quality Control
Table 1: Comparison of Labeling Reagents for (GlcNAc)₇
| Reagent | Excitation/Emission | Molecular Weight Shift | Advantages | Disadvantages |
| 2-AB | 330 nm / 420 nm | +120 Da | Analytical standard, 1:1 stoichiometry. | Low quantum yield, UV excitation (autofluorescence risk).[1] |
| 2-AA | 320 nm / 420 nm | +121 Da | Higher sensitivity than 2-AB; anionic (helps separation).[1] | UV excitation.[1][6] |
| FTSC | 495 nm / 517 nm | +390 Da | Matches FITC filters, high brightness.[1] | Bulky, may affect binding if receptor site is near reducing end.[1] |
| ANTS | 350 nm / 520 nm | +400 Da | Highly charged (3 sulfonates), excellent for electrophoresis (PACE). | Requires UV excitation.[1] |
Quality Control Checklist:
-
TLC Check: Run a small aliquot on Silica TLC (Solvent: n-Butanol:Ethanol:Water 5:3:2).[1]
-
Result: Free dye moves to solvent front; Labeled heptamer stays near origin (
~0.1-0.2).[1]
-
-
Mass Spectrometry: Verify the mass shift.[1]
-
(GlcNAc)₇ Monoisotopic Mass: ~1439.5 Da.[1]
-
(GlcNAc)₇-2-AB: Expected [M+H]+ ~1560.6 Da (reduced).
-
References
-
Bigge, J. C., et al. (1995).[1] "Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid." Analytical Biochemistry. Link
-
Sato, K., et al. (2010).[1] "2-Picoline-borane: a non-toxic reducing agent for oligosaccharide labeling by reductive amination."[1] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Zhang, Y., et al. (2011).[1] "One-pot fluorescent labeling of saccharides with fluorescein-5-thiosemicarbazide for imaging polysaccharides transported in living cells."[1][7] Carbohydrate Research. Link
-
Knecht, K., et al. (2009).[1] "Detection of chitinase activity by 2-aminobenzoic acid labeling of chito-oligosaccharides." Journal of Microbiological Methods. Link
-
Cytiva. "Gel Filtration Principles and Methods: Sephadex G-10 for Desalting."[1] Cytiva Handbooks. Link
Sources
- 1. cytivalifesciences.co.jp [cytivalifesciences.co.jp]
- 2. biorxiv.org [biorxiv.org]
- 3. Use of fluorescent ANTS to examine the BBB-permeability of polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. nathan.instras.com [nathan.instras.com]
- 7. One-pot fluorescent labeling of saccharides with fluorescein-5-thiosemicarbazide for imaging polysaccharides transported in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isolation of Hepta-N-acetylchitoheptaose (A7) via High-Resolution Size-Exclusion Chromatography
Abstract & Strategic Overview
Hepta-N-acetylchitoheptaose (GlcNAc)₇, often abbreviated as A7 or DP7 , is a biologically potent chitin oligomer with significant applications in immunology (macrophage activation), antitumor research, and plant defense signaling. Unlike its deacetylated counterpart (chitoheptaose), A7 retains fully acetylated amine groups, making it hydrophobic enough to aggregate yet hydrophilic enough to challenge standard purification methods.
Isolation of high-purity A7 is technically demanding due to the "n ± 1" problem : the hydrodynamic volume difference between the hexamer (A6), heptamer (A7), and octamer (A8) is minimal. Standard flash chromatography fails to resolve these species effectively.
This Application Note details a High-Resolution Size-Exclusion Chromatography (SEC) protocol designed to isolate A7 from a partial acid hydrolysate of chitin. We utilize Bio-Gel P-4 , a polyacrylamide matrix optimized for the molecular weight range of 800–4,000 Da, ensuring baseline separation of the heptamer.
Experimental Design & Causality
The Matrix Choice: Why Bio-Gel P-4?
For oligosaccharides in the DP 2–10 range, Bio-Gel P-4 (Extra Fine) is the gold standard.
-
Fractionation Range: 800–4,000 Da. A7 has a Molecular Weight (MW) of ~1,440 Da, placing it perfectly in the middle of the linear fractionation range.
-
Resolution vs. Flow: The "Extra Fine" particle size (<45 µm) minimizes band broadening (eddy diffusion), which is critical when separating oligomers differing by only one GlcNAc unit (203 Da).
The Feedstock: Controlled Acid Hydrolysis
Enzymatic hydrolysis (e.g., Chitinase) often yields lower oligomers (DP 2–4). To obtain DP7, we must use concentrated HCl hydrolysis but arrest the reaction before complete depolymerization occurs.
-
Critical Control: The reaction is stopped by pouring into ice, preventing the rapid degradation of A7 into A2/A3.
Detection Strategy
Since A7 lacks a strong chromophore, we rely on Refractive Index (RI) or UV at 210 nm (detecting the amide bond of the N-acetyl group).
-
Note: UV 210 nm is more sensitive but susceptible to buffer interference. Water is the preferred mobile phase to minimize background noise.
Workflow Visualization
Figure 1: End-to-end workflow for the isolation of Hepta-N-acetylchitoheptaose (A7).
Detailed Protocols
Protocol A: Preparation of Chitin Oligomer Mixture
Objective: Generate a mixture enriched in higher DP oligomers (DP 5–9).
-
Suspending: Suspend 10 g of colloidal chitin in 100 mL of concentrated HCl (37%) at 4°C. Stir for 20 minutes to dissolve.
-
Hydrolysis: Transfer the solution to a water bath pre-heated to 40°C .
-
Critical Step: Incubate for exactly 60–90 minutes . Extending beyond 90 minutes drastically reduces A7 yield in favor of A2 (dimer).
-
-
Quenching: Stop the reaction by pouring the hydrolysate into 500 mL of crushed ice .
-
Neutralization: Slowly add 10M NaOH (dropwise) with vigorous stirring until pH reaches 7.0.
-
Warning: Maintain temperature <10°C during neutralization to prevent deacetylation.
-
-
Desalting:
-
Centrifuge (10,000 x g, 20 min) to remove insoluble residue.
-
Pass the supernatant through a Sephadex G-25 (coarse) column or perform dialysis (100-500 Da MWCO) against distilled water to remove NaCl.
-
-
Lyophilization: Freeze-dry the desalted supernatant to obtain the crude "NACO" (N-acetylchito-oligosaccharide) powder.
Protocol B: High-Resolution SEC Isolation
Objective: Separate A7 from A6 and A8.
Equipment Setup:
-
Column: Glass column, 2.5 cm ID x 100 cm length (Jacketing recommended).
-
Stationary Phase: Bio-Gel P-4 (Extra Fine), hydrated in degassed water.
-
Mobile Phase: 0.1 M Acetic Acid or Degassed Ultra-pure Water.
-
Flow Rate: 12 mL/hr (0.2 mL/min). Slow flow is mandatory for resolution.
-
Temperature: 50°C (Elevated temperature reduces viscosity, improving mass transfer and resolution).
Procedure:
-
Packing: Slurry pack the Bio-Gel P-4. Equilibrate with 3 column volumes (CV) of mobile phase. Verify packing efficiency using a Blue Dextran marker (Void Volume, V₀).
-
Sample Loading: Dissolve 200 mg of crude NACO powder in 2 mL of mobile phase. Filter (0.22 µm) and inject carefully onto the gel bed.
-
Elution: Run isocratic elution.
-
Collection: Collect 2 mL fractions (approx. 100-150 fractions total).
-
Expectation: Order of elution is large to small.
-
A8+ (Void) → A7 → A6 → A5...
-
-
Detection: Monitor effluent via UV at 210 nm.
Data Analysis Table: Expected Elution Profile
| Peak Order | Oligomer | Approx. MW (Da) | Relative Elution Volume (Ve/V₀) |
| 1 | Octamer (A8) | 1643 | 1.35 |
| 2 | Heptamer (A7) | 1440 | 1.48 |
| 3 | Hexamer (A6) | 1237 | 1.62 |
| 4 | Pentamer (A5) | 1034 | 1.80 |
Note: Ve/V₀ values are estimates for Bio-Gel P-4. A7 elutes distinctly between A8 and A6.
Validation & Quality Control
Analytical HPLC (Purity Check)
Before pooling fractions, screen every third fraction in the suspected A7 region.
-
Column: TSKgel Amide-80 or Amino-bonded silica.
-
Mobile Phase: Acetonitrile:Water (70:30).
-
Result: A7 should appear as a single sharp peak. Any shoulder indicates contamination with A6 or A8.
Mass Spectrometry (Identity Confirmation)
Confirm the molecular weight using MALDI-TOF MS.
-
Matrix: 2,5-Dihydroxybenzoic acid (DHB).
-
Target Ion: [M + Na]⁺ = 1463 m/z.
-
Self-Validation: If you see peaks at 1260 (A6) or 1666 (A8), re-chromatograph the fraction.
Expert Insights & Troubleshooting
-
Yield Expectations: The yield of pure A7 from acid hydrolysis is inherently low (typically 0.2% – 0.5% by weight of starting chitin). Do not expect gram-scale yields from a single run.
-
Recycling SEC: If baseline separation between A7 and A6 is not achieved in a single pass, employ Recycling SEC . Connect the column outlet back to the pump inlet and cycle the peak 2–3 times to effectively triple the column length.
-
Microbial Growth: Chitin oligomers are a food source for bacteria. Always add 0.02% Sodium Azide to the mobile phase if running at room temperature for extended periods, or keep the column at 50°C (which also improves resolution).
References
-
Bio-Rad Laboratories. (n.d.). Bio-Gel® P Polyacrylamide Gel Instruction Manual. Bio-Rad. Retrieved from [Link]
-
Aiba, S. (1994).[1] Preparation of N-acetylchitooligosaccharides by hydrolysis of chitosan with chitinase followed by N-acetylation.[1] Carbohydrate Research, 265(2), 323-328.[1] Retrieved from [Link]
-
Natowicz, M., & Baenziger, J. U. (1980).[2] A rapid method for chromatographic analysis of oligosaccharides on Bio-Gel P-4. Analytical Biochemistry, 105(1), 159-164.[2] Retrieved from [Link]
-
Jeon, Y. J., & Kim, S. K. (2000).[3] Production of chitooligosaccharides using an ultrafiltration membrane reactor and their antitumor activity. Carbohydrate Polymers, 41(2), 133-141. (Context on biological activity and separation).
Sources
- 1. Preparation of N-acetylchitooligosaccharides by hydrolysis of chitosan with chitinase followed by N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid method for chromatographic analysis of oligosaccharides on Bio-Gel P-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
Troubleshooting & Optimization
Navigating Endotoxin Contamination in Hepta-N-Acetylchitoheptaose Samples: A Technical Support Guide
print(google_search.search(queries=["hepta-N-acetylchitoheptaose structure and properties", "endotoxin removal from oligosaccharides", "LAL assay protocol for oligosaccharide samples", "troubleshooting endotoxin contamination in biochemical preparations", "affinity chromatography resins for endotoxin removal", "optimizing two-phase extraction for endotoxin removal from polysaccharides", "impact of residual Triton X-114 on downstream applications", "validation of LAL assay for hepta-N-acetylchitoheptaose", "alternative endotoxin detection methods", "depyrogenation of laboratory equipment"]))
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for ensuring the purity of your hepta-N-acetylchitoheptaose samples. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to address the critical issue of endotoxin contamination. As Senior Application Scientists, we understand that reliable experimental outcomes depend on the integrity of your reagents. Endotoxins, or lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria and are potent pyrogens, capable of eliciting strong immune responses that can confound research results and pose a significant risk in drug development.[1] This resource will equip you with the knowledge to effectively remove and detect endotoxin contamination, ensuring the validity and safety of your work.
Hepta-N-acetylchitoheptaose, an oligosaccharide with a molecular weight of 1440.36 g/mol , is a valuable compound in biomedical research, with applications in drug delivery systems, tissue engineering, and wound healing.[][3] However, its production, often involving bacterial expression systems, carries an inherent risk of endotoxin contamination.[4][5]
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding endotoxin contamination of hepta-N-acetylchitoheptaose.
Q1: What are endotoxins and why are they a concern for my hepta-N-acetylchitoheptaose samples?
A1: Endotoxins are lipopolysaccharides (LPS), which are major components of the outer cell membrane of Gram-negative bacteria.[6] They are released when bacteria die and their cell walls break down.[5] Even in minute amounts, endotoxins can trigger strong inflammatory responses in immune cells, such as monocytes and macrophages, through Toll-like receptor 4 (TLR4) signaling.[7][8] This can lead to the release of pro-inflammatory cytokines, potentially causing false-positive results in T-cell assays and other immunological studies.[7][9] In the context of drug development, endotoxin contamination can cause pyrogenic responses (fever), septic shock, and even death in recipients.[1][10] Given the biomedical applications of hepta-N-acetylchitoheptaose, ensuring its freedom from endotoxins is paramount.
Q2: What are the common sources of endotoxin contamination in a laboratory setting?
A2: Endotoxins are ubiquitous in the environment, making contamination a persistent challenge.[1] Common sources in a laboratory include:
-
Water: Even high-purity water systems can harbor Gram-negative bacteria if not properly maintained.
-
Reagents and Media: Components like sera, especially fetal bovine serum (FBS), and other cell culture reagents can be significant sources of endotoxins.[6]
-
Plasticware and Glassware: Endotoxins have a high affinity for plastic and glass surfaces and can be difficult to remove.
-
Human Contact: Bacteria are present on skin and can be introduced through improper handling.
-
Air: Airborne particles can also carry endotoxins.[1]
Q3: How can I detect endotoxin contamination in my hepta-N-acetylchitoheptaose samples?
A3: The most widely accepted method for endotoxin detection is the Limulus Amebocyte Lysate (LAL) assay.[1][11] This test utilizes a lysate derived from the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus).[12] The LAL reagent contains a cascade of enzymes that are activated in the presence of endotoxin, leading to a detectable signal.[13] There are three main types of LAL assays:
-
Gel-Clot Assay: A qualitative or semi-quantitative method where the formation of a solid gel indicates the presence of endotoxin.[11][14]
-
Turbidimetric Assay: A quantitative method that measures the increase in turbidity (cloudiness) as the clot forms.[10]
-
Chromogenic Assay: A quantitative method where the enzymatic cascade cleaves a chromogenic substrate, producing a color change that is proportional to the endotoxin concentration.[10][14]
Q4: What are the acceptable limits for endotoxin in my samples?
A4: The acceptable endotoxin limit depends on the intended application. For parenteral drugs and medical devices, the United States Pharmacopeia (USP) and other regulatory bodies set specific limits. For research applications, the goal is to reduce endotoxin levels to a point where they do not interfere with the specific assay being performed. It is crucial to determine the endotoxin sensitivity of your experimental system.
Troubleshooting Guide: Endotoxin Removal from Hepta-N-Acetylchitoheptaose
This section provides a structured approach to troubleshooting common issues encountered during the endotoxin removal process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Endotoxin Levels After Purification | 1. Inefficient Removal Method: The chosen method may not be suitable for polysaccharides or the endotoxin load is too high. 2. Re-contamination: The sample was contaminated after the purification step. 3. Endotoxin Masking: The endotoxin is not being detected by the LAL assay due to interaction with the sample matrix.[15] | 1. Optimize the Removal Method: Consider a two-step approach, such as combining two-phase extraction with affinity chromatography for more robust removal.[4] 2. Implement Aseptic Techniques: Use pyrogen-free labware, sterile filter all solutions, and maintain a clean working environment.[1] 3. Address Masking: Dilute the sample or use a sample treatment protocol to disrupt endotoxin-oligosaccharide interactions before the LAL assay.[16] |
| Significant Sample Loss During Purification | 1. Co-precipitation: The hepta-N-acetylchitoheptaose is precipitating along with the endotoxin. 2. Non-specific Binding: The sample is binding to the chromatography resin or other surfaces. | 1. Optimize Precipitation Conditions: If using alcohol fractionation, carefully control the alcohol concentration and temperature to selectively precipitate the endotoxin.[17][18] 2. Select Appropriate Resin: For affinity chromatography, choose a resin with high specificity for endotoxin and low affinity for your oligosaccharide. Test different pH and ionic strength conditions to minimize non-specific binding. |
| LAL Assay Interference | 1. pH Imbalance: The pH of the sample is outside the optimal range for the LAL assay (typically 6.0-8.0).[16][19] 2. Cation Concentration: High concentrations of divalent cations can interfere with the assay.[16] 3. Inhibitory Substances: The sample may contain substances that inhibit the enzymatic cascade of the LAL assay. | 1. Adjust pH: Dilute the sample with LAL reagent water or adjust the pH with endotoxin-free acid or base.[19] 2. Dilute the Sample: Dilution is often the simplest way to reduce the concentration of interfering substances.[16] 3. Perform Inhibition/Enhancement Testing: This is a critical validation step to ensure that the sample matrix is not affecting the accuracy of the LAL assay.[20] |
| Inconsistent LAL Assay Results | 1. Improper Sample Handling: Inadequate mixing or use of non-depyrogenated materials. 2. Reagent Variability: Inconsistent reconstitution or storage of LAL reagents and control standard endotoxin (CSE). | 1. Standardize Procedures: Vortex samples and standards thoroughly. Use only pyrogen-free pipette tips and tubes.[20] 2. Follow Manufacturer's Instructions: Adhere strictly to the protocols for reconstituting and storing all LAL assay components. |
Key Experimental Protocols
Here we provide detailed methodologies for critical workflows in managing endotoxin contamination.
Protocol 1: Two-Phase Extraction with Triton X-114
This method is effective for reducing high levels of endotoxin from polysaccharide solutions.[4][21]
Principle: Triton X-114 is a non-ionic detergent that forms a separate phase from the aqueous solution at temperatures above its cloud point (22°C).[4] The hydrophobic lipid A portion of the endotoxin partitions into the detergent-rich phase, while the more hydrophilic hepta-N-acetylchitoheptaose remains in the aqueous phase.[22]
Procedure:
-
Preparation: Cool the hepta-N-acetylchitoheptaose solution to 4°C.
-
Detergent Addition: Add Triton X-114 to a final concentration of 1% (v/v).
-
Incubation (Cold): Incubate the mixture at 4°C for 30 minutes with gentle stirring to ensure thorough mixing.
-
Phase Separation: Transfer the solution to a 37°C water bath and incubate for 10 minutes to induce phase separation.
-
Centrifugation: Centrifuge the sample at 20,000 x g for 10 minutes at 25°C to pellet the detergent-rich phase.
-
Aqueous Phase Collection: Carefully collect the upper aqueous phase containing the purified hepta-N-acetylchitoheptaose.
-
Repeat (Optional): For higher purity, the aqueous phase can be subjected to one or two additional rounds of extraction.
-
Detergent Removal: Residual Triton X-114 can be removed by methods such as hydrophobic interaction chromatography.
Protocol 2: Affinity Chromatography for Endotoxin Removal
This technique offers high specificity for endotoxin removal with minimal loss of the target molecule.
Principle: The sample is passed through a chromatography column containing a resin with immobilized ligands that have a high affinity for endotoxins. The endotoxins bind to the ligands, while the hepta-N-acetylchitoheptaose flows through.
Procedure:
-
Column Preparation: Equilibrate the affinity chromatography column (e.g., with polymyxin B or other synthetic ligands) with an appropriate endotoxin-free buffer.
-
Sample Loading: Load the hepta-N-acetylchitoheptaose sample onto the column.
-
Flow-Through Collection: Collect the flow-through fraction, which contains the purified sample.
-
Washing: Wash the column with the equilibration buffer to ensure complete elution of the sample.
-
Elution (for column regeneration): Elute the bound endotoxins with a high-salt or high-pH buffer to regenerate the column for future use.
-
Endotoxin Testing: Test the collected fractions for endotoxin levels using the LAL assay to confirm removal.
Protocol 3: Limulus Amebocyte Lysate (LAL) Assay - Gel-Clot Method
This is a straightforward method for the qualitative or semi-quantitative detection of endotoxins.[11][14]
Procedure:
-
Reagent Preparation: Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) according to the manufacturer's instructions using LAL Reagent Water (LRW).[20]
-
Standard Curve Preparation: Prepare a series of dilutions of the CSE to create a standard curve.
-
Sample Preparation: Dilute the hepta-N-acetylchitoheptaose sample to its Maximum Valid Dilution (MVD) with LRW. The MVD is the maximum dilution at which the endotoxin limit can be detected and is calculated based on the product's endotoxin limit and the LAL reagent's sensitivity.[16]
-
Assay Setup: In depyrogenated glass tubes, add 100 µL of each standard, sample, and negative control (LRW) to separate tubes.
-
LAL Reagent Addition: Add 100 µL of the reconstituted LAL reagent to each tube.[20]
-
Incubation: Gently mix and incubate the tubes in a non-circulating water bath or dry block heater at 37 ± 1°C for 60 ± 2 minutes, avoiding any vibration.[20]
-
Reading the Results: After incubation, carefully invert each tube 180°. A solid gel that withstands inversion indicates a positive result. The absence of a solid gel indicates a negative result.[20] The endotoxin concentration in the sample is determined by comparing its result to the results of the standard curve.
Visualizing the Workflow
To better illustrate the process of obtaining and verifying endotoxin-free hepta-N-acetylchitoheptaose, the following workflow diagram is provided.
Caption: Workflow for endotoxin removal and verification.
This troubleshooting guide provides a comprehensive resource for addressing endotoxin contamination in hepta-N-acetylchitoheptaose samples. By understanding the sources of contamination, implementing effective removal strategies, and validating your results with reliable detection methods, you can ensure the integrity of your research and the safety of potential therapeutic applications.
References
-
Sino Biological. (n.d.). Endotoxin Removal Methods, Steps, and More. Retrieved from [Link]
-
BMG Labtech. (2022, March 9). The LAL assay: a living fossil exploited to detect bacterial contamination. Retrieved from [Link]
-
PromoCell. (2022, January 31). Common lab sources of Endotoxin and strategies for its detection and removal. Retrieved from [Link]
- Google Patents. (n.d.). EP0407037A1 - Process for removing bacterial endotoxin from gram-negative polysaccharides.
-
Taylor & Francis Online. (2015, April 30). A Two-Step Protocol to Remove Endotoxins from Human-Like Collagen. Retrieved from [Link]
-
rapidmicrobiology. (2026, February 9). Endotoxin Detection Methods for Pharmaceuticals, CGTs, and Medical Devices. Retrieved from [Link]
-
Pharmaceutical Technology. (2017, November 2). Comparing Endotoxin Detection Methods. Retrieved from [Link]
-
FUJIFILM Wako. (2022, June 1). Overcoming sample interference in the LAL assay. Retrieved from [Link]
-
peptides&elephants. (2025, March 13). Endotoxin Contamination can distort T Cell Assay Results. Retrieved from [Link]
-
American Pharmaceutical Review. (2022, August 1). Development and Qualification Factors for Endotoxin Removal from Proteins Using Chromatographic Columns. Retrieved from [Link]
-
ResearchGate. (n.d.). Interference with the LAL Test and How to Address It. Retrieved from [Link]
-
FUJIFILM Wako. (2022, April 22). Selecting the correct testing method and sensitivity for endotoxin detection. Retrieved from [Link]
-
ECA Academy. (2021, August 26). Bacterial Endotoxin Test using LAL methodology: overcoming interfering factors. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for removing bacterial endotoxin from gram-negative polysaccharides. Retrieved from [Link]
-
BioPharm International. (n.d.). Affinity Chromatography Removes Endotoxins. Retrieved from [Link]
- Google Patents. (n.d.). US5045456A - Process for removing bacterial endotoxin from gram-negative polysaccharides.
-
MDPI. (2023, March 23). Effective Endotoxin Removal from Chitosan That Preserves Chemical Structure and Improves Compatibility with Immune Cells. Retrieved from [Link]
-
PDA Journal of Pharmaceutical Science and Technology. (n.d.). Resolving LAL Test Interferences. Retrieved from [Link]
-
PubMed. (n.d.). Removal of endotoxins by affinity sorbents. Retrieved from [Link]
-
PubMed. (n.d.). Considerations and Some Practical Solutions to Overcome Nanoparticle Interference with LAL Assays and to Avoid Endotoxin Contamination in Nanoformulations. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Development and Qualification Factors for Endotoxin Removal from Proteins Using Chromatographic Columns. Retrieved from [Link]
-
Frontiers in Immunology. (n.d.). Endotoxin Contamination in Nanomaterials Leads to the Misinterpretation of Immunosafety Results. Retrieved from [Link]
-
MDPI. (2025, September 14). Endotoxin's Impact on Organism: From Immune Activation to Tolerance and Beyond. Retrieved from [Link]
-
NJIT Digital Commons. (n.d.). Endotoxin removal from protein solutions by immobilized metal ion affinity chromatography. Retrieved from [Link]
-
PMC. (n.d.). The dangerous liaisons in innate immunity involving recombinant proteins and endotoxins: Examples from the literature and the Leptospira field. Retrieved from [Link]
-
Corning. (n.d.). Endotoxins and Cell Culture. Retrieved from [Link]
-
PMC. (n.d.). Simple Method for Repurification of Endotoxins for Biological Use. Retrieved from [Link]
-
PubMed. (n.d.). Implications of endotoxin contamination in the evaluation of antibodies to lipopolysaccharides in a murine model of gram-negative sepsis. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, March 13). Removing endotoxin from biopharmaceutical solutions. Retrieved from [Link]
-
IVT Network. (2016, July 29). Removal of Endotoxin from Protein in Pharmaceutical Processes. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Endotoxin Removal. Retrieved from [Link]
-
Pharmaguideline. (2011, April 10). Bacterial Endotoxin Test (BET or LAL Test) Method Validation. Retrieved from [Link]
-
PubMed. (1990, September 14). Removal of endotoxin from protein solutions by phase separation using Triton X-114. Retrieved from [Link]
-
University of Alberta. (2007, May 18). Methods of Endotoxin Removal from Biological Preparations: a Review. Retrieved from [Link]
-
PMC. (2023, March 23). Effective Endotoxin Removal from Chitosan That Preserves Chemical Structure and Improves Compatibility with Immune Cells. Retrieved from [Link]
-
MDPI. (n.d.). A Novel Method of Endotoxins Removal from Chitosan Hydrogel as a Potential Bioink Component Obtained by CO2 Saturation. Retrieved from [Link]
-
ResearchGate. (2025, October 13). Effective Endotoxin Removal from Chitosan That Preserves Chemical Structure and Improves Compatibility with Immune Cells. Retrieved from [Link]
-
IsoSep. (n.d.). Chitoheptaose, hepta-N-acetyl. Retrieved from [Link]
Sources
- 1. Common lab sources of Endotoxin and strategies for its detection and removal | FUJIFILM Wako [wakopyrostar.com]
- 3. N-Acetylchitoheptaose | CAS 79127-58-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. tandfonline.com [tandfonline.com]
- 5. thenativeantigencompany.com [thenativeantigencompany.com]
- 6. corning.com [corning.com]
- 7. Endotoxin Contamination can distort T Cell Assay Results [peptides.de]
- 8. The dangerous liaisons in innate immunity involving recombinant proteins and endotoxins: Examples from the literature and the Leptospira field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Endotoxin Contamination in Nanomaterials Leads to the Misinterpretation of Immunosafety Results [frontiersin.org]
- 10. Selecting the correct testing method and sensitivity for endotoxin detection | FUJIFILM Wako [wakopyrostar.com]
- 11. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 12. rapidmicrobiology.com [rapidmicrobiology.com]
- 13. pharmtech.com [pharmtech.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. listlabs.com [listlabs.com]
- 16. Overcoming sample interference in the LAL assay | FUJIFILM Wako [wakopyrostar.com]
- 17. EP0407037A1 - Process for removing bacterial endotoxin from gram-negative polysaccharides - Google Patents [patents.google.com]
- 18. US5045456A - Process for removing bacterial endotoxin from gram-negative polysaccharides - Google Patents [patents.google.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. Bacterial Endotoxin Test (BET or LAL Test) Method Validation | Pharmaguideline [pharmaguideline.com]
- 21. sites.ualberta.ca [sites.ualberta.ca]
- 22. Removal of endotoxin from protein solutions by phase separation using Triton X-114 - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing deacetylation during hepta-N-acetylchitoheptaose purification
A Guide to Minimizing Deacetylation and Ensuring Product Integrity
Welcome to the technical support center for the purification of hepta-N-acetylchitoheptaose ((GlcNAc)₇). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this valuable chito-oligosaccharide while preserving its fully acetylated state. Deacetylation, the removal of acetyl groups from the N-acetyl-d-glucosamine units, is a critical challenge that can significantly impact the biological activity and structural integrity of the final product.
This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your purification protocols and achieve high-purity, fully N-acetylated hepta-N-acetylchitoheptaose.
Frequently Asked Questions (FAQs)
Q1: What is deacetylation and why is it a problem during hepta-N-acetylchitoheptaose purification?
A1: Deacetylation is the hydrolysis of the acetamido group (-NHCOCH₃) from the N-acetyl-d-glucosamine (GlcNAc) monomer units of the chito-oligosaccharide chain, resulting in the formation of d-glucosamine (GlcN) residues.[1][2] This process is problematic because the biological activities of chito-oligosaccharides are often highly dependent on their degree and pattern of acetylation.[2][3] For hepta-N-acetylchitoheptaose, which is defined by its fully acetylated state, even partial deacetylation can lead to a heterogeneous product with altered physicochemical properties and diminished or altered biological function.[3]
Q2: What are the primary factors that cause deacetylation during purification?
A2: The primary drivers of deacetylation are harsh chemical conditions, particularly exposure to strong acids or bases, and elevated temperatures.[1][4] Alkaline conditions are most commonly associated with deacetylation.[1] The rate of deacetylation increases with higher concentrations of alkali and higher temperatures.[1][4]
Q3: How can I detect and quantify the degree of deacetylation in my purified sample?
A3: Several analytical techniques can be used to determine the degree of deacetylation (DD).[5][6] For precise quantification, ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is considered one of the most accurate methods as it can distinguish between the protons of the acetyl group and other protons in the sugar ring.[5][6] Other methods include UV-spectrophotometry, infrared (IR) spectroscopy, and various titration methods.[7] Mass spectrometry (MS) techniques, such as MALDI-TOF or ESI-MS, are also powerful for analyzing the distribution of N-acetyl-D-glucosamine and deacetylated glucosamine units in oligosaccharide mixtures.[6]
Troubleshooting Guide: Minimizing Deacetylation
This section provides detailed solutions to common problems encountered during the purification of hepta-N-acetylchitoheptaose.
Issue 1: Significant Deacetylation Detected Post-Purification
Possible Cause: Exposure to harsh pH conditions during extraction or chromatography.
Troubleshooting Steps:
-
pH Monitoring and Control:
-
Recommendation: Maintain a neutral or slightly acidic pH (pH 6.0-7.0) throughout the purification process.[8][9]
-
Rationale: Both strongly acidic and strongly alkaline conditions can catalyze the hydrolysis of the N-acetyl group.[1] Alkaline conditions, in particular, are known to promote deacetylation.[1] The use of buffers such as sodium acetate or phosphate buffers can help maintain a stable pH.[8][9][10]
-
-
Choice of Purification Method:
-
Recommendation: Employ purification techniques that operate under mild conditions. Size-exclusion chromatography (SEC) and hydrophilic interaction liquid chromatography (HILIC) are often suitable for separating chito-oligosaccharides based on size without the need for harsh chemical eluents.[11]
-
Rationale: Methods like strong ion-exchange chromatography might require extreme pH values for elution, increasing the risk of deacetylation. SEC separates molecules based on their hydrodynamic volume in solution, which is a gentle method that preserves the integrity of the oligosaccharide.[11]
-
-
Temperature Control:
-
Recommendation: Conduct all purification steps at room temperature or below, if possible. Avoid heating samples for extended periods.
-
Rationale: The rate of chemical reactions, including hydrolysis, increases with temperature.[4] Maintaining a lower temperature will slow down the rate of deacetylation.
-
Issue 2: Incomplete Separation of Hepta-N-acetylchitoheptaose from Partially Deacetylated Oligomers
Possible Cause: Insufficient resolution of the chosen chromatographic method.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Recommendation: For HPLC-based methods, experiment with different column stationary phases (e.g., aminopropyl, amide) and mobile phase compositions. A shallow gradient elution can often improve the separation of closely related oligosaccharides.
-
Rationale: The polarity and charge of chito-oligosaccharides change with the degree of deacetylation. A partially deacetylated species will have a free amino group, making it more polar and potentially charged at acidic pH. Tailoring the chromatography to exploit these small differences is key to achieving good separation.
-
-
Consider Orthogonal Purification Methods:
-
Recommendation: Combine different purification techniques that separate based on different principles. For example, follow up size-exclusion chromatography with a high-resolution technique like HILIC or reversed-phase chromatography with a suitable ion-pairing agent.
-
Rationale: A multi-step purification strategy can effectively remove impurities that are difficult to separate in a single step. For instance, SEC can provide a fraction enriched in hepta-oligosaccharides, which can then be further resolved into fully and partially acetylated forms by a method that is sensitive to the number of acetyl groups.
-
Experimental Protocols
Protocol 1: General Purification Workflow for Minimizing Deacetylation
This protocol outlines a general approach to purifying hepta-N-acetylchitoheptaose while minimizing the risk of deacetylation.
-
Initial Sample Preparation:
-
Dissolve the crude chito-oligosaccharide mixture in a neutral buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
-
Size-Exclusion Chromatography (SEC):
-
Column: A gel filtration column suitable for the separation of low molecular weight oligosaccharides (e.g., Bio-Gel P-6, Sephadex G-25).
-
Mobile Phase: Degassed neutral buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Flow Rate: A low flow rate is recommended to improve resolution.
-
Detection: Refractive index (RI) or UV at a low wavelength (e.g., 210 nm) for the acetyl group.
-
Fraction Collection: Collect fractions and analyze for the presence of hepta-oligosaccharides using a suitable method (e.g., TLC, mass spectrometry).
-
-
High-Performance Liquid Chromatography (HPLC) for High-Resolution Separation:
-
Column: A HILIC or an amino-propyl column.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate, pH 6.5).
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
-
Fraction Collection: Collect the peak corresponding to hepta-N-acetylchitoheptaose.
-
-
Desalting and Lyophilization:
-
Pool the pure fractions and remove the buffer salts using a desalting column or dialysis.
-
Lyophilize the desalted sample to obtain a pure, dry powder.
-
Protocol 2: Quality Control - ¹H NMR for Degree of Deacetylation
-
Sample Preparation: Dissolve a known amount of the purified hepta-N-acetylchitoheptaose in deuterium oxide (D₂O).
-
NMR Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer.
-
Data Analysis: Integrate the signal from the methyl protons of the N-acetyl groups (typically around 2.0 ppm) and compare it to the integration of the anomeric protons (H-1) of the sugar rings (typically between 4.5 and 5.5 ppm). For a fully N-acetylated hepta-oligosaccharide, the ratio of the acetyl proton integral to the anomeric proton integral should be 3:1 for each monomeric unit.
Data Presentation
Table 1: Recommended pH and Temperature Ranges for Purification Steps
| Purification Step | Recommended pH | Recommended Temperature | Rationale |
| Extraction/Dissolution | 6.5 - 7.5 | 4 - 25 °C | Minimizes acid and base-catalyzed hydrolysis of N-acetyl groups. |
| Chromatography (SEC) | 6.0 - 7.5 | 4 - 25 °C | Neutral pH is generally compatible with most SEC columns and helps prevent deacetylation. |
| Chromatography (HPLC) | 6.0 - 7.0 | Ambient | Mildly acidic to neutral pH is optimal for many HILIC and amino columns and avoids deacetylation. |
| Desalting | Neutral | 4 °C | Prevents degradation during the removal of salts. |
| Storage (Lyophilized) | N/A | -20 °C or below | Long-term stability is enhanced at low temperatures. |
| Storage (Solution) | 6.0 - 7.0 | -20 °C or below | Prevents degradation in aqueous solution. |
Visualizations
Caption: Factors influencing deacetylation of hepta-N-acetylchitoheptaose.
Caption: Recommended purification workflow for hepta-N-acetylchitoheptaose.
References
-
Liu, L., et al. (2017). Determination of the Deacetylation Degree of Chitooligosaccharides. Molecules, 22(10), 1755. [Link]
-
Kurita, K. (2023). Mechanism of Heterogeneous Alkaline Deacetylation of Chitin. Encyclopedia, 3(2), 649-663. [Link]
-
Chen, Y., et al. (2022). Accurate Determination of the Degree of Deacetylation of Chitosan Using UPLC–MS/MS. Polymers, 14(16), 3258. [Link]
-
Tan, S. C., et al. (2002). Reporting degree of deacetylation values of chitosan: the influence of analytical methods. Journal of Pharmacy & Pharmaceutical Sciences, 5(3), 205-212. [Link]
-
Li, Y., et al. (2021). Efficient production of D-glucosamine by diacetylchitobiose deacetylase catalyzed deacetylation of N-acetyl-D-glucosamine. Journal of Agricultural and Food Chemistry, 69(25), 7164-7172. [Link]
-
Martins, A. C., et al. (2023). Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. Materials Research, 26. [Link]
-
Liu, L., et al. (2017). Determination of the Deacetylation Degree of Chitooligosaccharides. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Isolation and Purification of Chitosan Oligosaccharides (Mw ≤ 1000) and Their Protective Effect on Acute Liver Injury Caused by CCl4. Molecules, 29(5), 1162. [Link]
-
Bonin, M., et al. (2020). Preparation of Defined Chitosan Oligosaccharides Using Chitin Deacetylases. International Journal of Molecular Sciences, 21(21), 7939. [Link]
-
Cord-Landwehr, S., et al. (2020). Preparation of Defined Chitosan Oligosaccharides Using Chitin Deacetylases. PMC. [Link]
-
Chen, J., et al. (2020). Effects of pH and temperature on the activity and stability of purified rJB10Nag. ResearchGate. [Link]
-
Andrés, E., et al. (2014). Structural basis of chitin oligosaccharide deacetylation. Angewandte Chemie International Edition, 53(27), 6882-6887. [Link]
-
Lombard, V., et al. (2017). Chitin Deacetylases: Structures, Specificities, and Biotech Applications. PMC. [Link]
-
Liu, B., et al. (2019). Characterization of the Specific Mode of Action of a Chitin Deacetylase and Separation of the Partially Acetylated Chitosan Oligosaccharides. PMC. [Link]
-
Sharma, P., et al. (2024). The molecular structure, biological roles, and inhibition of plant pathogenic fungal chitin deacetylases. Frontiers in Microbiology, 14, 1332906. [Link]
-
Gârbacea-Roșu, M. G., et al. (2021). Production of Structurally Defined Chito-Oligosaccharides with a Single N-Acetylation at Their Reducing End Using a Newly Discovered Chitinase from Paenibacillus pabuli. Journal of Agricultural and Food Chemistry, 69(11), 3379-3388. [Link]
-
Gârbacea-Roșu, M. G., et al. (2021). Production of Structurally Defined Chito-Oligosaccharides with a Single N-Acetylation at Their Reducing End Using a Newly Discovered Chitinase from Paenibacillus pabuli. DiVA. [Link]
-
White, R. J., & Pasternak, C. A. (1967). The purification and properties of N-acetylglucosamine 6-phosphate deacetylase from Escherichia coli. The Biochemical journal, 105(1), 121–125. [Link]
-
Naseem, S., et al. (2019). N-Acetylglucosamine Regulates Morphogenesis and Virulence Pathways in Fungi. Journal of Fungi, 6(1), 1. [Link]
-
Li, J., et al. (2014). Access to N-Acetylated Chitohexaose with Well-Defined Degrees of Acetylation. Journal of Chemistry, 2014, 856919. [Link]
-
Zhang, F., et al. (2012). Control of the heparosan N-deacetylation leads to an improved bioengineered heparin. PMC. [Link]
-
Wang, Y., & Wysocki, L. M. (2011). Purification of Multiprotein Histone Acetyltransferase Complexes. PMC. [Link]
-
Endo, Y. (1981). Partial purification and properties of N-acetylhistamine deacetylase. Biochimica et Biophysica Acta (BBA) - Enzymology, 660(2), 292-298. [Link]
-
Wang, Y., et al. (2024). Synthesis, Biological Evaluation, and Computational Studies of Phenolic N-Acetylglucosamine Glycosides as α-Glucosidase Inhibitors. Molecules, 29(4), 896. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. merit.url.edu [merit.url.edu]
- 3. Preparation of Defined Chitosan Oligosaccharides Using Chitin Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. Determination of the Deacetylation Degree of Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Technical Comparison Guide: Hepta-N-acetylchitoheptaose (A7) vs. Partially Deacetylated Chitosan Oligomers (COS)
Executive Summary: The Singularity vs. Heterogeneity Paradigm
In the development of carbohydrate-based therapeutics, the distinction between Hepta-N-acetylchitoheptaose (A7) and Partially Deacetylated Chitosan Oligomers (COS) is not merely semantic—it is structural.
-
A7 (Hepta-N-acetylchitoheptaose): A structurally defined, single molecular entity. It consists of exactly seven N-acetylglucosamine (GlcNAc) units linked by
-(1,4) glycosidic bonds. Its Degree of Acetylation (DA) is theoretically 100% (DA = 1.0). -
COS (Chitosan Oligomers): A heterogeneous mixture. Even if fractionated to a specific chain length (Degree of Polymerization, DP = 7), COS molecules contain a random or block distribution of GlcNAc and Glucosamine (GlcN) units. Their DA is invariably <100%.
Critical Implication: A7 acts as a specific ligand for pattern recognition receptors (e.g., TLR2), whereas COS mixtures often elicit broad, non-specific immunomodulation due to cationic charge density. Confusing these leads to irreproducible bioassays.
Physicochemical Screening (The "Bench Test")
Before advanced instrumentation, simple physicochemical behavior provides the first line of differentiation.
Solubility Profile
The acetylation pattern dictates hydrophobicity and hydrogen bonding potential.
| Feature | Hepta-N-acetylchitoheptaose (A7) | Partially Deacetylated COS (DP7) |
| Primary Residue | GlcNAc (Neutral, Acetylated) | GlcN (Cationic, Deacetylated) |
| Intermolecular Forces | Strong Hydrogen Bonding (Chitin-like) | Electrostatic Repulsion (at acidic pH) |
| Solubility (Water, pH 7) | Poor / Slow. Often requires heating or co-solvents (DMSO). | Variable. Highly deacetylated forms are soluble; 50% DA forms may aggregate.[1] |
| Solubility (1% Acetic Acid) | Soluble, but dissolution is slower than COS. | Instantly Soluble. Protonation of amines drive solubility. |
Expert Insight: If your sample dissolves instantly in neutral water at room temperature, it is likely not pure crystalline A7; it is likely a deacetylated chitosan salt or a lower DP mixture.
Structural Fingerprinting: Mass Spectrometry (MALDI-TOF)
Mass Spectrometry is the definitive qualitative tool. It distinguishes the "single entity" (A7) from the "statistical distribution" (COS).
Experimental Logic[2][3][4][5]
-
A7: Should yield a single dominant ion peak corresponding to
. -
COS: Will yield a "ladder" of peaks separated by 42 Da (the mass difference between an Acetyl group and a Proton).
Protocol: MALDI-TOF Analysis[6][7][8]
-
Matrix: 2,5-Dihydroxybenzoic acid (DHB) (10 mg/mL in 50% Acetonitrile/0.1% TFA). DHB is preferred over CHCA for oligosaccharides to minimize in-source fragmentation.
-
Sample Prep: Dissolve sample in water (or 10% DMSO if A7 is stubborn) at 1 mg/mL. Mix 1:1 with matrix.
-
Mode: Reflectron Positive Ion Mode.
Data Interpretation Table
| Parameter | A7 (Target) | COS (Mixture) |
| Theoretical Mass (Monoisotopic) | ~1439.5 Da (Neutral) | Variable |
| Observed Adduct | Single Peak at m/z ~1462.5 | Cluster of peaks |
| Spectral Pattern | Clean baseline. Minor peaks only from cation exchange (K+). | Laddering Effect: Peaks at m/z 1462, 1420, 1378, etc. |
| Diagnosis | Confirms Homogeneity. | Confirms Deacetylation.[2][3] |
Visualization: MS Fragmentation Logic
Caption: Decision logic for distinguishing A7 from COS based on Mass Spectrometry peak profiles.
Quantitative Validation: H-NMR Spectroscopy
While MS provides identification, NMR provides the Degree of Acetylation (DA) calculation. This is the "Gold Standard" for quantifying purity.
Experimental Protocol
-
Solvent:
-
For COS: 1% DCl in D
O (Acidic pH shifts amine protons away from sugar ring signals). -
For A7: D
O (if soluble) or DMSO-d (if aggregation occurs).
-
-
Temperature: 70°C (343 K). Elevated temperature shifts the solvent peak (HDO) upfield, clearing the critical sugar region (3.0–4.0 ppm).
Key Spectral Regions
| Signal | Chemical Shift ( | Assignment |
| Methyl Protons | ~2.0 ppm | Acetyl group (-NHCOCH |
| H-2 (GlcN) | ~3.1 - 3.2 ppm | Proton at C2 of deacetylated unit |
| H-2 (GlcNAc) | ~3.6 - 3.8 ppm | Proton at C2 of acetylated unit |
| Anomeric (H-1) | 4.5 - 5.2 ppm | Reducing end protons |
Calculation of DA
For A7, the ratio of Methyl protons to the sugar backbone integral must be consistent with 100% acetylation.
-
A7 Result: DA
100%. The signal at ~3.1 ppm (H-2 of GlcN) should be absent . -
COS Result: DA < 100%. Distinct signal appears at ~3.1 ppm.
Chromatographic Separation (HPLC)[4]
High-Performance Liquid Chromatography (HPLC) assesses the sample's heterogeneity regarding chain length and acetylation pattern.
Recommended Method: HILIC (Hydrophilic Interaction Liquid Chromatography)
Reverse-phase (C18) is often insufficient for polar oligomers. HILIC separates based on hydrogen bonding capabilities.
-
Column: Amide-80 or Polyhydroxyethyl A.
-
Mobile Phase: Acetonitrile : Water (Gradient from 80:20 to 50:50).
-
Detection: UV at 210 nm (detects Acetyl amide bond).
Performance Comparison:
-
A7: Elutes as a single, sharp peak.
-
COS: Elutes as a broad hump or multiple peaks. Even if the DP is uniform (all 7-mers), the Pattern of Acetylation (PA) varies (e.g., D-A-A-D-A-A-A vs A-A-A-A-D-D-D), causing peak splitting or broadening.
Workflow Summary
The following diagram outlines the step-by-step validation workflow required to certify a sample as Hepta-N-acetylchitoheptaose.
Caption: Integrated analytical workflow for the certification of A7 versus COS mixtures.
References
-
Kasaai, M. R. (2009). Determination of the degree of N-acetylation for chitin and chitosan by various NMR spectroscopy techniques: A review. Carbohydrate Polymers, 77(1), 8-18. Link
-
Vårum, K. M., et al. (1991). Determination of the degree of N-acetylation and the distribution of N-acetyl groups in partially N-deacetylated chitins (chitosans) by high-field n.m.r.[4] spectroscopy. Carbohydrate Research, 211(1), 17-23. Link
-
Bahrke, S., et al. (2002). Sequence analysis of chitooligosaccharides by matrix-assisted laser desorption ionization postsource decay mass spectrometry. Biomacromolecules, 3(4), 696-711. Link
-
Wegmann, B., et al. (2025). Protection against Polymicrobial Sepsis by Chitin Oligomers is Fine-Tuned by N-Acetyl-d-Glucosamine Residues. ACS Infectious Diseases. Link
-
Megazyme. (n.d.). Chitoheptaose (Hexa-N-acetyl) Data Sheet. Megazyme Product Documents. Link
Sources
- 1. Chitosan Solubility 2 Easy Methods: Acidic and Ionic [chitolytic.com]
- 2. WO2003026677A1 - Pharmaceutical composition comprising chito-oligomers - Google Patents [patents.google.com]
- 3. Chitosan: An Overview of Its Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the degree of N-acetylation and the distribution of N-acetyl groups in partially N-deacetylated chitins (chitosans) by high-field n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Standards for Quantifying Hepta-N-acetylchitoheptaose via HPLC
This guide provides an in-depth technical framework for the quantification of Hepta-N-acetylchitoheptaose (A7) , a specific chitooligosaccharide (COS) with significant pharmaceutical potential. It addresses the critical challenges of reference standard purity, chromatographic separation, and non-linear detection responses.
Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and QC Scientists
Executive Summary: The Accuracy Gap
Hepta-N-acetylchitoheptaose (GlcNAc₇ or A7) is a defined oligomer of chitin with distinct immunomodulatory and antimicrobial properties compared to its shorter (A2–A6) or longer homologs. Accurate quantification is notoriously difficult due to three factors:
-
Lack of Chromophores: A7 lacks a strong UV chromophore, making standard UV detection (210 nm) non-selective and prone to solvent interference.
-
Hygroscopicity: Reference standards absorb atmospheric moisture rapidly, skewing gravimetric preparation.
-
Impurity Profiles: Commercial "purified" standards often contain significant levels of Hexamer (A6) and Octamer (A8), which co-elute in low-resolution methods.
This guide compares available reference standard grades and establishes a self-validating HILIC-ELSD protocol to ensure data integrity.
Comparative Analysis of Reference Standards
Unlike small molecule drugs, COS standards are often defined by "Degree of Polymerization" (DP) rather than absolute purity. Selecting the wrong grade introduces systematic error.
Table 1: Reference Standard Grade Comparison
| Feature | Quantitative Reference Material (QRM) | Research Grade (Biochemical) | Internal Laboratory Standard |
| Primary Use | GMP Assay, Pharmacokinetic Studies | R&D Screening, Qualitative ID | Routine Process Monitoring |
| Purity (HPLC) | > 95% (Area Normalization) | 85% – 90% | Variable (Est. via QRM) |
| Impurity Profile | Defined levels of A6/A8 | Contains A5, A6, A8, A9 | Unknown |
| Water Content | Quantified (TGA or Karl Fischer) | Not specified (often >10%) | Not specified |
| Anomeric State | Equilibrium mixture ( | Equilibrium mixture | Equilibrium mixture |
| Recommended Suppliers | Megazyme, IsoSep (Custom) | Sigma-Aldrich, TCI, Elicityl | In-house Prep |
| Cost | High ( | Moderate ( | Low ($) |
Critical Insight: The "Purity Trap"
A standard labeled "95% Chitoheptaose" may actually be 95% carbohydrate content by weight, but only 80% of that carbohydrate is the A7 heptamer.
-
Recommendation: Always demand a Certificate of Analysis (CoA) showing a chromatogram. If the CoA only lists "Total Sugar" (via Phenol-Sulfuric acid method), the standard is unsuitable for specific HPLC quantification.
Experimental Protocol: The Self-Validating System
To achieve authoritative results, you must build a system that validates the standard before it validates your samples.
Phase 1: Standard Preparation (Handling Hygroscopicity)
-
Step 1: Equilibrate the standard vial to room temperature in a desiccator for 1 hour before opening to prevent condensation.
-
Step 2: Use an analytical microbalance (d=0.001 mg). Do not target a specific weight. Weigh the entire contents or use the "Weighing by Difference" technique to minimize exposure time.
-
Step 3: Dissolve in 50:50 Acetonitrile:Water . Pure water promotes anomerization kinetics; high organic preserves the peak shape for HILIC.
-
Step 4: Purity Check: Inject a high load (20 µg) on the column to visualize minor A6/A8 impurities.
Phase 2: HPLC Method (HILIC Separation)
Reverse Phase (C18) is unsuitable for A7 due to pore exclusion and lack of retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard.
-
Column: Amide-functionalized silica (e.g., TSKgel Amide-80, Waters XBridge Amide).
-
Why: The amide group hydrogen bonds with the hydroxyls of the GlcNAc units, providing retention based on DP.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate (pH 4.5) – Buffer controls ionization for MS/ELSD.
-
B: Acetonitrile (HPLC Grade).[1]
-
-
Gradient:
-
0 min: 80% B
-
20 min: 60% B (Linear ramp)
-
25 min: 60% B
-
Logic: A7 elutes later than A6. The gradient decreases organic content to elute the highly polar heptamer.
-
Phase 3: Detection (ELSD vs. UV)
Evaporative Light Scattering Detection (ELSD) is recommended over UV.
-
UV (210 nm): Detects the amide bond. Prone to baseline drift from the acetonitrile gradient.
-
ELSD: Universal detection. Response is based on mass, not chromophores.
-
Warning: ELSD response is non-linear (Power Law:
). You cannot use a single-point calibration.
-
Visualization: Method Logic & Validation
Diagram 1: HILIC Separation Mechanism for Chitooligosaccharides
This diagram illustrates why Amide-80 columns successfully resolve the critical A6/A7/A8 triad.
Caption: HILIC mechanism showing the partitioning of GlcNAc oligomers into the water-enriched layer. Retention time increases with Degree of Polymerization (DP).
Diagram 2: Validation Workflow for A7 Quantification
A logical flow to ensure the standard is valid before sample analysis.
Caption: Decision tree for validating the reference standard and establishing the non-linear calibration curve required for ELSD.
Quantitative Data Summary
Linearity & Response Factors (ELSD vs UV)
The following data illustrates why ELSD requires logarithmic calibration compared to UV.
| Parameter | UV (210 nm) | ELSD (Evaporative Light Scattering) |
| Equation | ||
| Linearity (R²) | > 0.995 (Limited Range) | > 0.998 (Wide Range with Log-Log fit) |
| LOD (Limit of Detection) | ~ 10 µg/mL | ~ 1–2 µg/mL |
| Selectivity | Low (Solvent fronts interfere) | High (Non-volatiles only) |
| Gradient Compatibility | Poor (Baseline drift) | Excellent (Stable baseline) |
Recommended Internal Standard
To correct for injection variability and potential evaporation of the solvent during runs:
-
Primary Choice: Melibiose (Gal-α-1,6-Glc).
-
Reason: Structurally similar (disaccharide) but elutes much earlier than A7 in HILIC, ensuring no overlap.
-
-
Secondary Choice: Laminaripentaose .
-
Reason: Glucose pentamer, elutes in the oligomer region but distinct from GlcNAc series.
-
References
-
Megazyme. (n.d.). Chitoheptaose (Hexa-N-acetylchitoheptaose) Standard. Retrieved from [Link]
-
IsoSep. (n.d.). Chitooligosaccharide Standards and Mixtures. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2000). HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin. Retrieved from [Link]
-
MDPI Molecules. (2021). Fast HILIC Method for Separation and Quantification of Carbohydrates. Retrieved from [Link]
-
Shodex HPLC. (n.d.). Separation of Chitosan Oligosaccharides using HILICpak VN-50 4D. Retrieved from [Link]
Sources
Comparative Guide: Synthetic vs. Natural Hepta-N-acetylchitoheptaose Elicitor Activity
Executive Summary
This technical guide provides a rigorous comparison between Synthetic and Natural Hepta-N-acetylchitoheptaose ((GlcNAc)₇), a potent microbe-associated molecular pattern (MAMP). While natural (GlcNAc)₇ derived from chitin hydrolysis is cost-effective, it suffers from batch heterogeneity that compromises data reproducibility in high-precision signaling studies. Synthetic (GlcNAc)₇, produced via total organic synthesis, offers absolute structural definition, enabling precise quantification of receptor kinetics (CERK1/CEBiP) and downstream immune responses. This guide analyzes their physicochemical differences, biological performance, and suitability for drug development workflows.
Structural & Physicochemical Comparison
The elicitor activity of chitin oligosaccharides is strictly dependent on Degree of Polymerization (DP) and Degree of Acetylation (DA) . The hepta-mer ((GlcNAc)₇) is widely recognized as the minimum high-affinity ligand for the LysM receptor kinases in plants (e.g., OsCEBiP in rice, AtCERK1 in Arabidopsis).
Source-Dependent Heterogeneity
| Feature | Natural (GlcNAc)₇ (Hydrolyzed) | Synthetic (GlcNAc)₇ (Total Synthesis) |
| Production Method | Acid/Enzymatic hydrolysis of crab/shrimp shell chitin followed by size-exclusion chromatography. | Convergent stereoselective glycosylation of defined monosaccharide building blocks. |
| Purity | 85–95% (Often contains traces of (GlcNAc)₆ and (GlcNAc)₈). | >99% (Single molecular entity). |
| Acetylation (DA) | Variable. Deacetylation can occur during acid hydrolysis, reducing affinity. | 100% (Controlled protection/deprotection steps). |
| Batch Consistency | Low. Biological source variation affects oligomer distribution. | High. Identical structure across batches. |
| Solubility | Variable (dependent on long-chain contaminants). | High and predictable in aqueous buffers. |
| Endotoxin/Glucan | Potential contamination with fungal glucans or bacterial endotoxins. | None. |
The "Purity Paradox" in Signaling
In natural extracts, the presence of (GlcNAc)₆ (hexamer) or deacetylated forms can act as competitive antagonists , occupying the receptor binding pocket without triggering the structural dimerization required for kinase activation. This leads to an underestimation of elicitor potency in natural samples.
Biological Activity & Mechanism[1][2][3][4]
The core mechanism involves the ligand-induced dimerization of LysM-containing receptors.
Signaling Pathway Visualization
The following diagram illustrates the activation pathway triggered by (GlcNAc)₇ binding. Note that synthetic (GlcNAc)₇ ensures maximal receptor occupancy and dimerization efficiency.
Caption: Ligand-induced dimerization of LysM receptors (CEBiP/CERK1) triggers ROS burst and MAPK signaling. Synthetic (GlcNAc)₇ maximizes this dimerization compared to heterogeneous natural mixtures.
Comparative Elicitor Performance
| Assay Type | Synthetic (GlcNAc)₇ Performance | Natural (GlcNAc)₇ Performance | Mechanistic Insight |
| ROS Burst | Sharp, distinct peak at 10-15 min. Dose-dependent response is linear in nanomolar range (1-100 nM). | Broader, lower peak. May require µM concentrations to achieve comparable amplitude due to antagonistic impurities. | Purity ensures synchronous receptor activation. |
| MAPK Activation | Strong phosphorylation of MPK3/MPK6 visible at 5-10 min. | Variable intensity; often requires higher loading. | Competitive binding by shorter oligomers in natural samples dampens signal. |
| Gene Expression | Consistent upregulation of WRKY53 and PR1. | High variability (error bars >20%). | Heterogeneity in natural samples leads to "noise" in transcriptomic data. |
Experimental Protocols
To objectively compare the two sources, the following protocols utilize self-validating controls.
Protocol A: Oxidative Burst Assay (ROS)
Validates immediate receptor activation kinetics.
Materials:
-
Plant Material: Arabidopsis thaliana (Col-0) leaf discs or Rice suspension cells.
-
Probe: L-012 (highly sensitive chemiluminescence probe) or Luminol + HRP.
-
Elicitors: Synthetic (GlcNAc)₇ vs. Natural (GlcNAc)₇ (Stock: 100 µM in water).
Workflow:
-
Preparation: Punch 4mm leaf discs from 4-week-old plants. Float on sterile water overnight in a white 96-well plate (one disc per well) to resolve wound stress.
-
Equilibration: Replace water with 100 µL assay solution (20 µM L-012 in 10 mM MES-KOH, pH 5.8). Incubate 1 hour.
-
Elicitation: Add 100 µL of 2X elicitor solution (Final conc: 10 nM, 100 nM, 1000 nM ).
-
Control: Mock (water only).
-
Reference: 1 µM flg22 (flagellin peptide) as a positive system check.
-
-
Measurement: Immediately measure luminescence (RLU) every 1 minute for 60 minutes using a plate reader.
-
Analysis: Plot Peak RLU vs. Concentration (Log scale).
-
Success Metric: Synthetic (GlcNAc)₇ should show a lower EC₅₀ (effective concentration) than Natural due to higher molar activity.
-
Protocol B: MAPK Phosphorylation Assay
Validates signal transduction downstream of the receptor.
Workflow:
-
Treatment: Treat 10-day-old seedlings with 1 µM Synthetic or Natural (GlcNAc)₇.
-
Harvest: Freeze samples in liquid nitrogen at 0, 5, 15, and 30 minutes .
-
Extraction: Extract proteins using extraction buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, Phosphatase Inhibitor Cocktail).
-
Western Blot:
-
Run SDS-PAGE (10% gel).
-
Blot onto PVDF membrane.
-
Primary Antibody: Anti-p44/42 MAPK (Erk1/2) (Detects phosphorylated MPK3/6).
-
Loading Control: Anti-Actin or Coomassie stain.
-
-
Interpretation: Synthetic (GlcNAc)₇ typically induces a stronger phosphorylation band at 15 mins compared to an equivalent mass of Natural elicitor.
Experimental Workflow Visualization
The following diagram outlines the comparative workflow to validate product quality before large-scale application.
Caption: Quality Control (QC) via HPLC/MS is critical before bioassays to normalize molar concentrations, ensuring a fair comparison between synthetic and natural sources.
Conclusion & Recommendations
For Drug Development and High-Precision Research , Synthetic (GlcNAc)₇ is the mandatory choice.
-
Reasoning: The strict requirement for structure-activity relationship (SAR) data demands a single molecular entity. Natural mixtures introduce confounding variables (antagonistic oligomers) that obscure the true efficacy of the candidate molecule.
For Agricultural Field Application , Natural (GlcNAc)₇ remains relevant.
-
Reasoning: Cost efficiency is prioritized over nanomolar precision. The "cocktail" effect of natural hydrolysates, while "noisy" in the lab, is sufficient to trigger broad-spectrum resistance in crops.
Final Verdict: Use Synthetic (GlcNAc)₇ to define the mechanism; use Natural (GlcNAc)₇ to apply it at scale.
References
-
Miya, A., et al. (2007). CERK1, a LysM receptor kinase, is essential for chitin elicitor signaling in Arabidopsis.[1] Proceedings of the National Academy of Sciences, 104(49), 19613–19618.[2] Link[3]
-
Shimizu, T., et al. (2010). Two LysM receptor molecules, CEBiP and OsCERK1, cooperatively regulate chitin elicitor signaling in rice.[3] The Plant Journal, 64(2), 204–214. Link
-
Liu, T., et al. (2012). Chitin-induced dimerization activates a plant immune receptor. Science, 336(6085), 1160-1164. Link
-
Wang, W., & Kong, F. (1999). A highly convergent and effective synthesis of the phytoalexin elicitor hexasaccharide. Carbohydrate Research, 315(1-2), 117-127.[4] Link
-
Kaku, H., et al. (2006). Plant cells recognize chitin fragments for defense signaling through a plasma membrane receptor. Proceedings of the National Academy of Sciences, 103(29), 11086-11091. Link
Sources
- 1. CERK1, a LysM receptor kinase, is essential for chitin elicitor signaling in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Chitin-induced systemic disease resistance in rice requires both OsCERK1 and OsCEBiP and is mediated via perturbation of cell-wall biogenesis in leaves [frontiersin.org]
- 4. A highly convergent and effective synthesis of the phytoalexin elicitor hexasaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: X-ray Diffraction Patterns of Crystalline Hepta-N-acetylchitoheptaose
Executive Summary: The Structural Limit of Oligomerization
Hepta-N-acetylchitoheptaose (GlcNAc)₇ is a critical molecular benchmark in chitin research. It represents the "limit oligomer"—the specific degree of polymerization (DP = 7) where the soluble oligomer adopts the rigid, anti-parallel crystalline packing characteristic of polymeric
For researchers developing chitooligosaccharide (COS) therapeutics, understanding the X-ray diffraction (XRD) profile of (GlcNAc)₇ is essential. Unlike lower oligomers (DP 2–4) which often crystallize in distinct hydrated lattices or remain amorphous, crystalline (GlcNAc)₇ exhibits an XRD signature nearly identical to native
Comparative Analysis of XRD Profiles
The "Identity" Phenomenon
Research confirms that the crystal structure of hepta-N-acetylchitoheptaose is crystallographically isomorphous with
Quantitative Diffraction Data
The following table contrasts the diffraction signature of crystalline (GlcNAc)₇ against its amorphous counterpart and the metastable
Table 1: Comparative XRD Signatures (Cu K
| Feature | Crystalline (GlcNAc)₇ / | Amorphous (GlcNAc)₇ | |
| Primary Peak ( | 9.2° – 9.6° (Strong, Sharp) | N/A | 8.3° – 9.0° (Broad) |
| Secondary Peak ( | 19.1° – 19.6° (Strong, Sharp) | ~20° – 22° (Broad Halo) | 19.0° – 20.0° (Medium) |
| Tertiary Peaks ( | 12.8°, 20.7°, 23.3°, 26.4° | Absent | Absent or very weak |
| Miller Indices (hkl) | (020), (110), (120), (130) | N/A | (010), (100) |
| d-spacing (Primary) | ~9.5 Å (Inter-sheet distance) | N/A | ~10.5 Å (Hydrated sheet) |
| Crystallinity Index (CrI) | > 80% | < 10% | 40% – 60% |
| Chain Orientation | Anti-parallel (P2₁2₁2₁) | Random | Parallel (P2₁) |
Analytic Insight: The presence of the sharp reflection at 9.3–9.6° is the definitive quality control marker for (GlcNAc)₇. If this peak is broadened or shifted to <9.0°, it indicates either contamination with
-form polymorphs or significant amorphization due to improper drying (lyophilization without recrystallization).
Structural Causality & Mechanism
The identical diffraction pattern between the heptamer and the polymer arises from the saturation of the hydrogen bond network.
-
Anti-Parallel Locking: In (GlcNAc)₇, the chains align in an anti-parallel fashion. The acetamido groups form bifurcated hydrogen bonds between the C=O of one chain and the N-H of the adjacent chain.
-
Lattice Rigidity: This inter-sheet bonding creates a rigid "zipper" effect. By DP=7, the energy gain from this lattice formation outweighs the entropic penalty of ordering, forcing the oligomer out of solution into the
-chitin lattice. -
Water Exclusion: Unlike the
-form, which accommodates water between sheets (shifting the -spacing), the -form of (GlcNAc)₇ tightly excludes inter-sheet water, resulting in the stable 9.6° peak.
Visualization: Crystallization Pathway
The following diagram illustrates the thermodynamic selection of the
Figure 1: Crystallization pathway of Hepta-N-acetylchitoheptaose. Note that while kinetic trapping can produce disordered forms, the thermodynamic sink is the anti-parallel
Experimental Protocol: Preparation and Characterization
To obtain the high-crystallinity diffraction pattern described above, researchers must avoid simple lyophilization, which collapses the lattice into an amorphous solid.
Crystallization Methodology
Objective: Generate highly ordered platelets of (GlcNAc)₇ for XRD validation.
-
Dissolution: Dissolve 10 mg of purified (GlcNAc)₇ in 1 mL of hexafluoroisopropanol (HFIP) or concentrated HCl (if rapid dissolution is required, though hydrolysis risk exists). Preferred: Use a saturated aqueous solution at 60°C.
-
Seeding: Cool the solution slowly to 4°C at a rate of 0.1°C/min.
-
Precipitant Addition: Carefully layer methanol or acetone (antisolvent) on top of the aqueous phase (1:1 ratio) to create a diffusion interface.
-
Maturation: Allow to stand undisturbed for 48–72 hours. White micro-crystals will form at the interface.
-
Drying: Harvest crystals by centrifugation (5000 x g) and dry over P₂O₅ in a vacuum desiccator. Crucial: Do not freeze-dry.
XRD Data Collection Parameters
To replicate the standard profiles:
-
Instrument: Powder X-ray Diffractometer (e.g., Rigaku or Bruker).
-
Radiation: Cu K
( = 1.5418 Å). -
Voltage/Current: 40 kV / 40 mA.
-
Scan Range:
= 5° to 40°. -
Step Size: 0.02° or 0.05°.
-
Scan Speed: 2°/min (slow scan required to resolve the (020) and (110) split).
References
-
Blackwell, J., & Weih, M. A. (1980). Structure of Chitin and Chitosan.[1][2][3][4][5] Annual Review of Biophysics and Bioengineering.
-
Minke, R., & Blackwell, J. (1978).[1] The structure of
-chitin.[1][5][6][7] Journal of Molecular Biology, 120(2), 167-181. -
Saito, Y., et al. (1995).[1] Identification of Chitin Allomorphs in Poorly Crystalline Samples Based on the Complexation with Ethylenediamine. Biomacromolecules. (Note: This key paper establishes the crystallographic identity between Chitin and Chitoheptaose).
-
Nishimura, S., et al. (1987). Synthetic chitin oligosaccharides and their higher-order assemblies.[7] Macromolecules.
-
Kumirska, J., et al. (2010).[4] Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan.[1][2][3][4][8] Marine Drugs.[9]
Sources
- 1. Chitins and Chitosan in the Solid State - Glycopedia [glycopedia.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. Revealing the Structure of Sheer N-Acetylglucosamine, an Essential Chemical Scaffold in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
